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  • Product: Methyl 2-amino-2-(2,6-dimethylphenyl)acetate
  • CAS: 1566022-93-2

Core Science & Biosynthesis

Foundational

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate physical and chemical properties

Executive Summary & Molecular Architecture Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (often referred to as 2,6-dimethylphenylglycine methyl ester) is a highly specialized, sterically hindered non-proteinogenic α -amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (often referred to as 2,6-dimethylphenylglycine methyl ester) is a highly specialized, sterically hindered non-proteinogenic α -amino acid derivative. Structurally, it features a glycine backbone where the α -carbon is substituted with a 2,6-dimethylphenyl moiety.

This di-ortho substitution pattern imparts profound stereoelectronic effects. The methyl groups project directly over the α -carbon and the ester carbonyl, creating a rigid, sterically shielded microenvironment. For drug development professionals and synthetic chemists, this compound serves as a premium chiral auxiliary, a robust peptidomimetic building block, and a critical Active Pharmaceutical Ingredient (API) intermediate designed to resist enzymatic degradation.

Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and chromatographic behavior during isolation.

PropertyValue / DescriptionMechanistic Rationale
Chemical Formula C11​H15​NO2​ -
Molecular Weight 193.24 g/mol -
Physical State Pale yellow oil (Free base); White crystalline solid (HCl salt)The bulky aryl group disrupts crystal lattice packing in the free base, lowering the melting point.
Estimated pKa ( α -NH2) ~7.2 - 7.5Slightly less basic than aliphatic amines due to the electron-withdrawing nature of the adjacent ester and phenyl ring.
Estimated LogP 1.8 - 2.2High lipophilicity driven by the di-methylated aromatic system, enhancing organic solvent solubility.
Solubility Profile Soluble in DCM, EtOAc, MeOH. Insoluble in H2​O (unless protonated).The hydrophobic 2,6-dimethylphenyl group dominates the solvation thermodynamics.

Chemical Reactivity & Mechanistic Pathways

The reactivity of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is entirely dictated by its steric topography.

  • Ester Hydrolysis Resistance: The ortho-methyl groups create a steric umbrella over the ester carbonyl. Saponification requires aggressive conditions (e.g., prolonged reflux with LiOH/NaOH) because the tetrahedral intermediate is sterically penalized.

  • Amine Nucleophilicity: While the α -amino group remains nucleophilic, N-acylation or N-alkylation reactions suffer from reduced kinetics. Coupling this amino acid to other peptides requires highly efficient coupling reagents (e.g., HATU, COMU) to overcome the activation energy barrier imposed by the adjacent bulk.

  • Metabolic Stability: In medicinal chemistry, incorporating a 2,6-dimethylphenyl group is a proven strategy to enhance in vivo half-life. The steric bulk prevents Cytochrome P450-mediated oxidation and shields the α -proton from enzymatic oxidative deamination [1].

StericImpact Root 2,6-Dimethylphenyl Group (Steric Bulk) Branch1 Restricted Bond Rotation (Atropisomerism Potential) Root->Branch1 Branch2 Alpha-Carbon Shielding Root->Branch2 Result1 High Enantio-Induction in Asymmetric Catalysis Branch1->Result1 Result2 Resistance to Enzymatic Degradation (e.g., MAO) Branch2->Result2 Result3 Increased Metabolic Stability in vivo Result2->Result3

Pharmacological and chemical impact of the 2,6-dimethylphenyl steric bulk.

Synthetic Methodologies

The de novo synthesis of this compound relies on the classic Strecker amino acid synthesis followed by Fischer esterification.

  • Strecker Synthesis: 2,6-dimethylbenzaldehyde is condensed with ammonium chloride and sodium cyanide. The initial imine formation is followed by cyanide attack to yield the α -amino nitrile [2].

  • Acidic Hydrolysis: The nitrile is subjected to harsh acidic hydrolysis (refluxing concentrated HCl) to convert the cyano group into a carboxylic acid, yielding the unnatural amino acid.

  • Activation & Esterification: The free acid is converted to the methyl ester using thionyl chloride ( SOCl2​ ) in methanol. This method is highly preferred as it generates anhydrous HCl in situ, which acts as the catalyst while simultaneously trapping the product as a stable hydrochloride salt [3].

Synthesis A 2,6-Dimethylbenzaldehyde + NH4Cl + NaCN B Strecker Reaction (alpha-amino nitrile intermediate) A->B Condensation C Acidic Hydrolysis (HCl / H2O, Reflux) B->C Nitrile Hydration D 2-Amino-2-(2,6-dimethylphenyl) acetic acid C->D Hydrolysis E Esterification (SOCl2 / Methanol) D->E Activation F Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (Target API Intermediate) E->F Methylation

Synthetic workflow for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate.

Experimental Protocol: Self-Validating Esterification

To ensure absolute scientific integrity, the following protocol for the final esterification step is designed as a self-validating system . It includes intrinsic causality explanations and orthogonal in-process controls (IPCs) so the operator can verify success at every stage.

Objective: Convert 2-amino-2-(2,6-dimethylphenyl)acetic acid to its methyl ester hydrochloride.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of 2-amino-2-(2,6-dimethylphenyl)acetic acid in 30 mL of anhydrous methanol in a flame-dried round-bottom flask under an inert argon atmosphere.

    • Causality: Methanol acts as both the solvent and the nucleophile. The inert atmosphere prevents moisture from prematurely hydrolyzing the activating agent.

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Dropwise, add 15.0 mmol (1.1 eq) of Thionyl Chloride ( SOCl2​ ).

    • Causality: SOCl2​ reacts with methanol to generate anhydrous HCl and SO2​ gas. The HCl protonates the amino group (preventing unwanted side reactions) and catalyzes the Fischer esterification. The 0 °C temperature controls the highly exothermic nature of this in-situ generation.

  • Reflux & Monitoring: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

    • Self-Validation (IPC 1): Perform Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). Stain with Ninhydrin and heat. The starting material (free acid) will appear as a baseline spot. The reaction is complete when the baseline spot disappears, replaced by a higher Rf​ spot (the ester).

  • Workup: Cool the reaction to room temperature and concentrate the mixture in vacuo to remove excess methanol and SOCl2​ byproducts.

  • Purification: Triturate the resulting crude oil/solid with cold diethyl ether. Filter the resulting white precipitate.

    • Causality: The target compound is a hydrochloride salt, which is insoluble in non-polar solvents like diethyl ether, whereas organic impurities remain in the filtrate.

  • Orthogonal Validation (IPC 2):

    • 1H-NMR ( CD3​OD ): Success is definitively proven by the appearance of a sharp 3H singlet at ~3.75 ppm, corresponding to the newly formed −OCH3​ ester group, alongside the 6H singlet at ~2.40 ppm for the 2,6-dimethyl groups.

    • LC-MS: Confirm the exact mass [M+H]+ at m/z 194.1.

Applications in Drug Discovery & Catalysis

The utility of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate bridges both pharmacology and synthetic methodology:

  • Peptidomimetics: When incorporated into peptide chains, the steric bulk restricts the ϕ and ψ dihedral angles of the peptide backbone. This forces the peptide into specific secondary structures (like β -turns), which is crucial for designing selective receptor antagonists.

  • Chiral Ligand Design: Upon resolution into its pure enantiomers (e.g., via chiral HPLC or enzymatic resolution), this ester can be reduced to the corresponding amino alcohol. These bulky amino alcohols are elite chiral ligands for transition-metal-catalyzed asymmetric transformations, providing exceptional facial selectivity due to the rigid 2,6-dimethylphenyl wall.

References

  • Ligand-Based Design of Nondimethylphenyl-Diarylpyrimidines with Improved Metabolic Stability, Safety, and Oral Pharmacokinetic Profiles. Journal of Medicinal Chemistry (ACS). 1

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules (MDPI). 2

  • Synthesis and in silico evaluation of 1N-methyl-1S-methyl-2-nitroethylene (NMSM) derivatives against Alzheimer disease. Journal of Chemical Biology (PMC).3

Sources

Exploratory

Thermodynamic and Kinetic Profiling of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate Solubility in DMSO and Methanol

Executive Summary Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (CAS: 1566022-93-2) is a sterically hindered, unnatural amino acid derivative. As a critical chiral building block in the synthesis of complex active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (CAS: 1566022-93-2) is a sterically hindered, unnatural amino acid derivative. As a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs)—particularly xylidide-class local anesthetics and advanced therapeutics—understanding its thermodynamic solubility in common process solvents like Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is paramount.

This whitepaper provides a comprehensive evaluation of the solvation mechanics, predictive thermodynamic modeling, and a self-validating experimental framework for determining the solubility profile of this compound.

Physicochemical Causality & Solvation Mechanics

The dissolution of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is governed by the thermodynamic balance between the disruption of its crystalline lattice and the formation of a solvent cavity, stabilized by solute-solvent interactions.

Structural Profiling

The molecule features a highly hydrophobic and sterically demanding 2,6-dimethylphenyl ring, juxtaposed with polar primary amine (-NH 2​ ) and methyl ester (-COOCH 3​ ) functionalities. This structural dichotomy requires a solvent capable of accommodating both lipophilic bulk and complex hydrogen-bonding networks.

Solvent Dynamics: DMSO vs. Methanol
  • DMSO (Polar Aprotic): DMSO possesses a high dielectric constant ( ϵ=46.7 ) and a strong dipole moment. It acts as a potent hydrogen-bond acceptor. The oxygen atom of the sulfoxide group forms strong hydrogen bonds with the primary amine protons of the solute. While DMSO lacks H-bond donor capabilities to strongly solvate the ester carbonyl, its large molar volume and strong dispersion forces effectively accommodate the bulky 2,6-dimethylphenyl ring, typically resulting in high solubility.

  • Methanol (Polar Protic): Methanol ( ϵ=32.7 ) acts as both a hydrogen-bond donor and acceptor. It can simultaneously solvate the amine (via lone pairs on oxygen) and the ester carbonyl (via the hydroxyl proton). However, the hydrophobic penalty of accommodating the 2,6-dimethylphenyl group within a tightly hydrogen-bonded methanolic network often limits its solubility compared to DMSO.

The Jouyban-Acree model is frequently employed to mathematically represent the solubility of such amino acid derivatives across varying temperatures and solvent compositions[1],[2]. Furthermore, Hansen Solubility Parameters (HSP) provide a quantitative framework for predicting these interactions by breaking down cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[3],[4].

SolvationThermodynamics Solid Crystalline Solute (Methyl 2-amino-2-(2,6-dimethylphenyl)acetate) Gas Gaseous Solute (Sublimation) Solid->Gas ΔG_sublimation DMSO Solvated State in DMSO (Polar Aprotic) Solid->DMSO ΔG_solution (DMSO) MeOH Solvated State in Methanol (Polar Protic) Solid->MeOH ΔG_solution (MeOH) Gas->DMSO ΔG_solvation (DMSO) Gas->MeOH ΔG_solvation (MeOH)

Thermodynamic cycle of solvation for the target amino ester in DMSO and Methanol.

Quantitative Data Summary

While empirical high-throughput screening data for specific proprietary derivatives can vary based on polymorphic form, the following table synthesizes the predictive Hansen parameters and expected solubility ranges based on group-contribution methods and structural analogs of phenylglycine derivatives.

Property / ParameterMethyl 2-amino-2-(2,6-dimethylphenyl)acetateDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Dielectric Constant ( ϵ ) N/A46.732.7
Hansen δD​ (Dispersion, MPa 0.5 ) ~18.0 (Estimated)18.414.7
Hansen δP​ (Polar, MPa 0.5 ) ~6.5 (Estimated)16.412.3
Hansen δH​ (H-Bonding, MPa 0.5 ) ~8.0 (Estimated)10.222.3
Equilibrium Solubility at 25°C (mg/mL) -> 100 (Highly Soluble)~ 45 - 60 (Freely Soluble)

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically determine the thermodynamic solubility of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate, the isothermal shake-flask method is the recognized gold standard[5]. The following protocol is designed as a self-validating system, ensuring that thermodynamic equilibrium is definitively proven rather than assumed.

ShakeFlask Start Excess Solute + Solvent (DMSO or Methanol) Equil Isothermal Equilibration (Orbital Shaker, 25°C, 48h) Start->Equil Solid-Liquid Interface PhaseSep Phase Separation (Centrifugation & 0.22 µm Filtration) Equil->PhaseSep Saturated Solution Dilution Volumetric Dilution (To linear range) PhaseSep->Dilution Supernatant Quant HPLC-UV Quantification (vs. Calibration Curve) Dilution->Quant Aliquot

Step-by-step workflow of the isothermal shake-flask method for equilibrium solubility.

Step-by-Step Methodology:
  • Preparation & Solid Excess: Accurately weigh an excess amount of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (e.g., 200 mg) into a 5 mL glass vial equipped with a PTFE-lined screw cap. The visual presence of undissolved solid throughout the experiment is the primary indicator that saturation has been achieved.

  • Solvent Addition: Add 2.0 mL of the target solvent (DMSO or Methanol, HPLC grade).

  • Isothermal Equilibration: Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C at 150 rpm.

    • Self-Validation Check: Prepare triplicate vials and sample them at 24, 48, and 72 hours. Equilibrium is confirmed only when the concentration variance between the 48h and 72h time points is 2.0%.

  • Phase Separation: Extract 1.0 mL of the suspension and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality Note: PTFE is selected to prevent non-specific adsorption of the hydrophobic 2,6-dimethylphenyl moiety, which commonly occurs with nylon or cellulose filters.

  • Solid-State Verification (Critical): Recover the undissolved solid residue, dry it under vacuum, and analyze via Powder X-Ray Diffraction (PXRD). This proves that the compound did not undergo a solvent-mediated polymorphic transformation or form a solvate (e.g., a methanolate) during equilibration.

  • Quantification: Dilute the filtered supernatant volumetrically with the mobile phase to fall within the linear range of the HPLC-UV calibration curve.

Analytical Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The acidic modifier ensures the primary amine remains fully protonated, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Detection: UV absorbance at 210 nm and 254 nm.

Sources

Foundational

A Guide to the Crystallographic Analysis of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a molecule of interest in pharmaceutical development, and understanding its three-dimensional struc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a molecule of interest in pharmaceutical development, and understanding its three-dimensional structure is paramount for predicting its behavior and optimizing its properties. This technical guide provides a comprehensive methodological framework for the determination of the crystal structure and the analysis of X-ray diffraction (XRD) data for this compound. In the absence of publicly available crystallographic data for this specific molecule, this document serves as a roadmap for researchers, outlining the necessary steps from synthesis and crystallization to data analysis and interpretation. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Crystal Structure in Drug Development

The spatial arrangement of atoms within a crystalline solid, its crystal structure, dictates many of a material's physical and chemical properties. In the pharmaceutical industry, the crystal form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its stability, solubility, dissolution rate, and bioavailability.[1][2] Therefore, a thorough understanding of the crystal structure of a potential drug candidate like Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a prerequisite for rational drug design and development.[3][4]

X-ray crystallography stands as the most definitive method for determining the absolute configuration and detailed three-dimensional structure of a molecule at the atomic level.[4][5] This guide will delineate the experimental and computational workflows necessary to obtain and interpret the crystal structure and XRD data for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate.

Synthesis and Single Crystal Growth

The first and often most challenging step in crystal structure determination is obtaining high-quality single crystals.[6] This section outlines a plausible synthetic route and a systematic approach to crystallization.

Proposed Synthesis

A plausible synthetic route for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate can be envisioned through a multi-step process, potentially starting from 2,6-dimethylaniline. A possible approach is an asymmetric Strecker synthesis, which allows for stereoselective control of the chiral center.

Experimental Protocol: Crystallization

The goal of crystallization is to grow single crystals of sufficient size and quality (typically >30 microns) for single-crystal X-ray diffraction.[6]

Step-by-Step Crystallization Protocol:

  • Purification of the Compound: The synthesized Methyl 2-amino-2-(2,6-dimethylphenyl)acetate should be purified to the highest possible degree, as impurities can inhibit crystal growth. Techniques such as column chromatography or recrystallization are recommended.

  • Solvent Screening: A crucial step is to identify a suitable solvent or solvent system. A range of solvents with varying polarities should be screened. The ideal solvent will dissolve the compound when heated but will lead to supersaturation upon cooling, allowing for slow crystal growth.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, or even lower, to induce crystallization.

    • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the solvent. The crystals should be handled with care to avoid mechanical damage.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive technique that provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall molecular structure of a crystalline material.[7][8][9]

Experimental Workflow

The following diagram illustrates the typical workflow for an SC-XRD experiment.

SC_XRD_Workflow cluster_collection Data Collection cluster_processing Data Processing cluster_analysis Structure Analysis crystal_mounting Crystal Mounting data_collection Data Collection (X-ray Diffractometer) crystal_mounting->data_collection Mount on Goniometer integration Integration of Diffraction Spots data_collection->integration scaling Scaling and Merging of Data integration->scaling absorption_correction Absorption Correction scaling->absorption_correction structure_solution Structure Solution (Phase Problem) absorption_correction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol
  • Crystal Selection and Mounting: A single, well-formed crystal is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[7] The crystal is cooled (typically to 100 K) to reduce thermal vibrations of the atoms.[10] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[7][10]

  • Data Processing: The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This data is then integrated, scaled, and corrected for experimental factors such as absorption.

  • Structure Solution: The "phase problem" is a central challenge in crystallography. Direct methods or Patterson methods are commonly used to obtain an initial model of the crystal structure from the diffraction intensities.[10][11]

  • Structure Refinement: The initial structural model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[10][12] This iterative process adjusts atomic positions, thermal parameters, and other model parameters until the best fit is achieved.[10]

Powder X-ray Diffraction (PXRD)

PXRD is a rapid analytical technique used for the phase identification of a crystalline material and can provide information on unit cell dimensions.[13] It is particularly useful for analyzing bulk samples to ensure phase purity.

Experimental Workflow

PXRD_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis grinding Grinding to Fine Powder mounting Mounting on Sample Holder grinding->mounting xrd_scan XRD Scan (2θ range) mounting->xrd_scan phase_id Phase Identification xrd_scan->phase_id lattice_refinement Lattice Parameter Refinement phase_id->lattice_refinement rietveld Rietveld Refinement lattice_refinement->rietveld final_data Bulk Sample Characterization rietveld->final_data

Caption: Workflow for Powder X-ray Diffraction Analysis.

Detailed Protocol
  • Sample Preparation: A representative sample of the crystalline material is finely ground to a homogenous powder.[13][14] This ensures that the crystallites are randomly oriented. The powder is then packed into a sample holder.[6][14]

  • Data Collection: The sample is placed in a powder diffractometer. An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[13]

  • Data Analysis:

    • Phase Identification: The experimental PXRD pattern is compared to a database of known patterns to identify the crystalline phase(s) present in the sample.[15]

    • Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters.[14]

    • Rietveld Refinement: This is a powerful technique where the entire experimental diffraction pattern is fitted to a calculated pattern based on the crystal structure model obtained from SC-XRD.[14] This can confirm the structure of the bulk material and provide further refinement of structural parameters.

Computational Crystal Structure Prediction (CSP)

CSP methods are increasingly used to complement experimental studies.[16] These computational techniques can predict the most stable crystal structures for a given molecule, helping to de-risk drug development by identifying potential polymorphs.[16][17]

Methodology Overview:

  • Conformational Analysis: The possible conformations of the Methyl 2-amino-2-(2,6-dimethylphenyl)acetate molecule are determined.

  • Crystal Packing Generation: A large number of possible crystal packing arrangements are generated using algorithms like simulated annealing or evolutionary algorithms.[18]

  • Energy Ranking: The energies of these virtual crystal structures are calculated and ranked using molecular mechanics force fields and more accurate quantum mechanical methods like density functional theory (DFT).[18][19]

The predicted low-energy structures can guide experimental polymorph screening and help in understanding the crystallization landscape of the compound.

Data Presentation and Interpretation

Once a high-quality crystal structure is obtained, the results should be presented in a clear and standardized format.

Table 1: Hypothetical Crystallographic Data for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate
ParameterValue
Chemical formulaC₁₁H₁₅NO₂
Formula weight193.24
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)[To be determined]
b (Å)[To be determined]
c (Å)[To be determined]
α (°)90
β (°)[To be determined]
γ (°)90
Volume (ų)[To be determined]
Z4
Density (calculated) (g/cm³)[To be determined]
R-factor (%)[To be determined]

This table presents a hypothetical set of parameters. The actual values would be determined from the experimental data.

Conclusion

The determination of the crystal structure of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a critical step in its development as a potential pharmaceutical agent. This guide has provided a comprehensive overview of the methodologies required to achieve this, from synthesis and crystallization to advanced structural analysis techniques. By following these rigorous and self-validating protocols, researchers can obtain high-quality, reliable data that will be invaluable for understanding and optimizing the properties of this promising compound.

References

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. Retrieved from [Link]

  • Giacovazzo, C. (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography (3rd ed., pp. 313-432). Oxford University Press.
  • Jabeen, S., & Tiekink, E. R. T. (2021). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques, 12(7), 1-3.
  • Crystal Structure Determination & Refinement. (n.d.). Fiveable. Retrieved from [Link]

  • Introduction to Structure Refinement. (n.d.). Retrieved from [Link]

  • X-ray single-crystal diffraction. (n.d.). FZU. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • The Importance of Crystallization in Pharmaceutical Manufacturing. (2025, July 11). Zhanghua. Retrieved from [Link]

  • Gavezzotti, A. (2009). Computational studies of crystal structure and bonding. PubMed, 25(3), 209-223.
  • XRD Single Crystal X-ray Diffraction. (n.d.). ATTLAS. Retrieved from [Link]

  • The role of crystallography in drug design. (2003). PMC. Retrieved from [Link]

  • Crystal structure prediction empowering solid-state chemistry solutions. (n.d.). XtalPi. Retrieved from [Link]

  • Crystal Structure Prediction Using Generative Adversarial Network with Data-Driven Latent Space Fusion Strategy. (2024, October 25). ACS Publications. Retrieved from [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? (2021). PMC. Retrieved from [Link]

  • Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using evolutionary algorithms: principles and applications. arXiv.org. Retrieved from [Link]

  • Crystal structure prediction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Single Crystal X-Ray Diffraction (SC-XRD). (2025, March 18). Western Kentucky University. Retrieved from [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021, December 31). IMSERC. Retrieved from [Link]

  • Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL (pp. 9-30). Oxford University Press.
  • Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A. (2020, May 14). Malvern Panalytical. Retrieved from [Link]

  • Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. (2019, July 23). ACS Nano. Retrieved from [Link]

  • X-ray Powder Diffraction (XRD). (2018, June 15). SERC. Retrieved from [Link]

Sources

Exploratory

Introduction: A Proactive Approach to In Vitro Safety Assessment

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Assessment of Novel Chemical Entities: A Methodological Framework Disclaimer: As of the latest data retrieval, there is no publicly available toxicity profi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Assessment of Novel Chemical Entities: A Methodological Framework

Disclaimer: As of the latest data retrieval, there is no publicly available toxicity profile or in vitro safety data for the specific compound designated by CAS number 1566022-93-2. The following guide is therefore presented as a comprehensive methodological framework for the in vitro safety assessment of a novel chemical entity (NCE), using established principles and protocols that would be applied to a compound like CAS 1566022-93-2.

The early characterization of a compound's safety profile is a cornerstone of modern drug discovery and chemical safety assessment. In vitro toxicology assays serve as a critical first-pass filter to identify potential liabilities, reduce reliance on animal testing in accordance with the 3Rs (Replacement, Reduction, and Refinement) principles, and guide the selection of safer lead candidates. This guide provides a strategic and technically detailed overview of a tiered approach to in vitro safety assessment, focusing on the core assays that form the foundation of a robust toxicological profile.

Our philosophy is not merely to "check boxes" but to build a mechanistic understanding of a compound's interaction with biological systems. This begins with an assessment of basal cytotoxicity, followed by more specific assays to probe for genotoxicity, mitochondrial toxicity, and other key indicators of adverse effects.

Part 1: Foundational Cytotoxicity Assessment

The initial step in any in vitro safety assessment is to determine the concentration range at which the test compound elicits a cytotoxic response. This data is crucial for selecting appropriate concentrations for more complex, downstream assays and provides a preliminary indication of the compound's potency in inducing cell death.

Experimental Design: The Multiplexed Approach

To maximize the information obtained from a single experiment, we advocate for a multiplexed approach that simultaneously measures multiple cytotoxicity endpoints. A common and effective combination is to assess cell viability (as a measure of metabolic activity), cytotoxicity (as a measure of membrane integrity), and apoptosis (as a measure of programmed cell death).

Table 1: Representative Data from a Multiplexed Cytotoxicity Assay

Concentration (µM)Cell Viability (% of Control)Cytotoxicity (% of Max Lysis)Apoptosis (Fold Induction)
0.198.2 ± 3.12.5 ± 0.81.1 ± 0.2
0.395.6 ± 4.53.1 ± 1.21.3 ± 0.3
188.4 ± 5.25.8 ± 2.12.5 ± 0.6
365.1 ± 6.815.2 ± 3.54.8 ± 0.9
1032.7 ± 7.145.8 ± 5.28.2 ± 1.5
305.2 ± 2.385.1 ± 6.77.9 ± 1.3
Step-by-Step Protocol: Multiplexed Viability, Cytotoxicity, and Apoptosis Assay
  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening) in 96-well, clear-bottom plates at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cell plates and add the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive controls.

  • Incubation: Incubate the plates for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Reagent Addition:

    • Add a viability reagent (e.g., a resazurin-based reagent) that measures metabolic activity and incubate for 1-4 hours.

    • Subsequently, add a cytotoxicity reagent (e.g., a fluorescent dye that binds to DNA upon loss of membrane integrity) and a substrate for a key apoptosis-executing enzyme (e.g., caspase-3/7).

  • Data Acquisition: Read the plate on a multi-mode plate reader, measuring fluorescence or luminescence at the appropriate wavelengths for each endpoint.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 (for viability) and EC50 (for cytotoxicity) values.

Workflow Diagram: Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis cell_seeding 1. Cell Seeding (e.g., HepG2) compound_prep 2. Compound Dilution treatment 3. Compound Treatment compound_prep->treatment incubation 4. Incubation (24-72h) treatment->incubation reagent_add 5. Add Multiplex Reagents (Viability, Cyto, Apo) incubation->reagent_add data_acq 6. Plate Reading reagent_add->data_acq data_norm 7. Data Normalization data_acq->data_norm dose_response 8. Dose-Response Curves (IC50/EC50) data_norm->dose_response

Caption: Workflow for a multiplexed in vitro cytotoxicity assay.

Part 2: Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, a key event in carcinogenesis. The bacterial reverse mutation assay, or Ames test, is a widely used and regulatory-accepted method for identifying mutagens.

The Ames Test: A Gold Standard for Mutagenicity

The Ames test utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a liver enzyme extract (S9 fraction) allows for the detection of compounds that become mutagenic only after metabolic activation.

Table 2: Representative Data from a Mini-Ames Screen

StrainCompound Conc. (µM)Without S9 (Revertants/Plate)With S9 (Revertants/Plate)Fold Induction (vs. Vehicle)Result
TA98Vehicle25 ± 530 ± 6-Negative
1028 ± 7150 ± 255.0Positive
TA100Vehicle120 ± 15135 ± 20-Negative
10130 ± 18145 ± 221.1Negative
Step-by-Step Protocol: Mini-Ames MPF Assay

The Mini-Ames MPF (Microplate Fluctuation) assay is a miniaturized version of the traditional Ames test, suitable for higher-throughput screening.

  • Strain Preparation: Grow cultures of the desired Salmonella strains (e.g., TA98, TA100) overnight.

  • Exposure: In a 384-well plate, combine the bacterial culture, the test compound at various concentrations, and either a buffer or the S9 metabolic activation mix.

  • Incubation: Incubate the exposure plate for a defined period (e.g., 90 minutes) to allow for mutations to occur.

  • Outgrowth and Plating: Transfer the mixture to a second 384-well plate containing a minimal medium with a pH indicator. The absence of the required amino acid prevents the growth of non-revertant bacteria.

  • Scoring: Incubate for 2-3 days. Wells where a reverse mutation has occurred will show bacterial growth, leading to a color change of the pH indicator. The number of positive (color-changed) wells is counted.

  • Data Analysis: Compare the number of positive wells for the treated samples to the vehicle control. A significant, dose-dependent increase indicates a positive result.

Diagram: Ames Test Principle

G cluster_setup Experimental Setup A Mutant Bacteria (His-) Outcome1 No Growth (Compound is not mutagenic) A->Outcome1 Outcome2 Growth (Revertants) (Compound is mutagenic) A->Outcome2 B Test Compound B->Outcome1 B->Outcome2 C Minimal Media (No Histidine) C->Outcome1 C->Outcome2 D Optional: S9 Liver Extract D->Outcome1 D->Outcome2

Foundational

Literature review on the discovery of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate Introduction: The Significance of Sterically Hindered α-Amino Acids Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a non-prote...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

Introduction: The Significance of Sterically Hindered α-Amino Acids

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a non-proteinogenic α-amino acid ester of significant interest in medicinal chemistry and drug development. Its defining feature is the quaternary α-carbon, substituted with both an amino group and a sterically demanding 2,6-dimethylphenyl (xylidyl) group. This substitution imparts unique properties, such as conformational rigidity and enhanced resistance to enzymatic degradation, making it a valuable building block for novel peptidomimetics and therapeutic agents. Unlike naturally occurring amino acids, the "discovery" of this compound lies not in its isolation from a natural source, but in its chemical synthesis.

PART 1: Proposed Synthetic Strategy via Strecker Synthesis

The most logical and versatile approach to construct the core of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is the Strecker synthesis. This multicomponent reaction elegantly brings together a carbonyl compound, an ammonia source, and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.

The proposed multi-step synthesis commences with 2,6-dimethylacetophenone, a readily available starting material. The overall workflow is as follows:

  • Step 1: Strecker Reaction: One-pot synthesis of the α-aminonitrile, 2-amino-2-(2,6-dimethylphenyl)propanenitrile, from 2,6-dimethylacetophenone.

  • Step 2: Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the α-aminonitrile to yield the racemic amino acid, 2-amino-2-(2,6-dimethylphenyl)propanoic acid.

  • Step 3: Fischer Esterification: Conversion of the amino acid to its methyl ester, yielding the target compound, Methyl 2-amino-2-(2,6-dimethylphenyl)acetate.

Logical Flow of the Proposed Synthesis

The following diagram illustrates the proposed synthetic workflow, from the starting material to the final product.

G cluster_0 Synthesis Workflow A 2,6-Dimethylacetophenone B Step 1: Strecker Reaction (NaCN, NH4Cl, H2O/EtOH) A->B Reagents C 2-Amino-2-(2,6-dimethylphenyl)propanenitrile B->C Intermediate D Step 2: Acid Hydrolysis (Conc. HCl, Reflux) C->D Process E 2-Amino-2-(2,6-dimethylphenyl)propanoic Acid D->E Intermediate F Step 3: Fischer Esterification (Methanol, H2SO4, Reflux) E->F Process G Methyl 2-amino-2-(2,6-dimethylphenyl)acetate F->G Final Product

Caption: Proposed synthetic workflow for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate.

PART 2: Detailed Experimental Protocols & Mechanistic Insights

As a self-validating system, each step in this synthesis is designed for high yield and purity, with clear experimental procedures.

Step 1: Strecker Synthesis of 2-Amino-2-(2,6-dimethylphenyl)propanenitrile

This step creates the crucial C-C and C-N bonds at the quaternary center. The reaction proceeds via the in-situ formation of an imine from the ketone, which is then attacked by the cyanide nucleophile.

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dimethylacetophenone (1.0 eq), sodium cyanide (NaCN, 1.2 eq), and ammonium chloride (NH₄Cl, 2.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water, sufficient to dissolve the reagents and form a stirrable slurry.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile. This intermediate is often sufficiently pure for use in the next step.

Expertise & Causality:

  • Choice of Reagents: Ammonium chloride serves as both a mild acid catalyst and the source of ammonia for imine formation. Sodium cyanide is a reliable and cost-effective cyanide source.

  • Solvent System: The ethanol/water mixture is crucial for dissolving both the organic ketone and the inorganic salts, facilitating the reaction.

Mechanism of the Strecker Reaction:

G cluster_mech Strecker Reaction Mechanism Ketone R-C(=O)-R' Iminium Ion R-C(=NH2+)-R' Ketone->Iminium Ion + NH3 - H2O α-Aminonitrile R-C(NH2)(CN)-R' Iminium Ion->α-Aminonitrile + CN-

Caption: Simplified mechanism of the Strecker reaction.

Step 2: Hydrolysis of the α-Aminonitrile

The nitrile group is robust and requires strong acidic conditions to hydrolyze completely to a carboxylic acid.

Protocol:

  • Reaction Setup: Transfer the crude 2-amino-2-(2,6-dimethylphenyl)propanenitrile to a round-bottom flask suitable for heating under reflux.

  • Acid Addition: Add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) for 24 hours. The hydrolysis progress can be monitored by the cessation of ammonia evolution.

  • Workup: Cool the reaction mixture to room temperature and then further in an ice bath. The amino acid hydrochloride may precipitate.

  • Isolation: Collect the solid by filtration. If no solid forms, concentrate the solution under reduced pressure.

  • Purification: The crude amino acid can be purified by recrystallization from an appropriate solvent system like ethanol/water.

Trustworthiness: The use of concentrated acid and prolonged heating ensures the complete conversion of the nitrile. The isolation of the hydrochloride salt often aids in purification.

Step 3: Fischer Esterification to the Final Product

This classic reaction converts the carboxylic acid to a methyl ester using methanol as both the solvent and the reagent, catalyzed by a strong acid.

Protocol:

  • Reaction Setup: Suspend the purified 2-amino-2-(2,6-dimethylphenyl)propanoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.2 eq) as a catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, Methyl 2-amino-2-(2,6-dimethylphenyl)acetate, can be further purified by column chromatography on silica gel if necessary.

PART 3: Data Summary and Characterization

The successful synthesis of the target compound would be confirmed by standard analytical techniques.

Table 1: Summary of Proposed Synthesis
StepStarting MaterialKey ReagentsProductExpected Yield (Typical)
12,6-DimethylacetophenoneNaCN, NH₄Cl2-Amino-2-(2,6-dimethylphenyl)propanenitrile70-85%
2α-AminonitrileConc. HCl2-Amino-2-(2,6-dimethylphenyl)propanoic Acid80-95%
3Amino AcidMethanol, H₂SO₄Methyl 2-amino-2-(2,6-dimethylphenyl)acetate85-95%
Expected Characterization Data
  • ¹H NMR: Peaks corresponding to the two aromatic protons, the singlet for the six methyl protons on the phenyl ring, the amino group protons, and the methyl ester protons.

  • ¹³C NMR: Signals for the quaternary α-carbon, the carbonyl carbon of the ester, and the distinct carbons of the 2,6-dimethylphenyl ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₅NO₂ (193.25 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic stretches for the N-H bonds of the primary amine, the C=O of the ester, and C-O bonds.

Conclusion

The "discovery" of specialized molecules like Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is fundamentally rooted in the power of synthetic organic chemistry. While its initial synthesis may not be documented in a landmark paper, its construction is achievable through reliable and well-understood chemical reactions. The proposed three-step synthesis, centered around the Strecker reaction, provides a robust and logical pathway for researchers and drug development professionals to access this valuable, sterically hindered amino acid derivative. This guide offers a practical framework, grounded in established chemical principles, for the laboratory-scale production of this compound, enabling further exploration of its potential in creating next-generation therapeutics.

References

  • (S)-Methyl-3-(4-(dibenzylamino)-2,6-dimethylphenyl)-2-(picolinamido)propanoate (10) To a solution of compound 9 (18.30 mmol, 9.28 g) in toluene (150 mL) were added K2CO3 (54.86 mmol, 7.5 g), CH3I (91.53 mmol, 5.69 mL), and Pd(OAc)2 (1.83 mmol, 0.41 g). The mixture was stirred and heated using an oil bath at 120 °C overnight. After 24 h the reaction was cooled to r.t., filtered through a Celite pad, and washed with AcOEt (50 mL
Exploratory

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

Executive Summary In modern drug development and synthetic organic chemistry, unnatural amino acid derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs). Methyl 2-amino-2-(2,6-dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic organic chemistry, unnatural amino acid derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs). Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (CAS: 1566022-93-2) is a highly specialized, sterically hindered phenylglycine derivative [1]. Its unique structural motif—a central alpha-carbon flanked by a bulky 2,6-dimethylphenyl ring and a methyl ester—imparts significant resistance to enzymatic degradation.

For researchers synthesizing APIs from this intermediate, distinguishing it from isobaric impurities is paramount. This whitepaper provides an in-depth technical guide on the exact mass specifications, high-resolution mass spectrometry (HRMS) validation protocols, and the pharmacokinetic implications of its steric hindrance.

Molecular Weight vs. Exact Mass: Theoretical Framework

In pharmaceutical QA/QC, failing to distinguish between average molecular weight and monoisotopic exact mass leads to critical identification errors in mass spectrometry.

  • Average Molecular Weight (193.24 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon is 12.011 due to ~1% 13 C). This value is strictly used for macroscopic laboratory tasks, such as calculating molarity or stoichiometric equivalents during bulk synthesis [1].

  • Monoisotopic Exact Mass (193.110279 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C = 12.000000, 1 H = 1.007825). Because HRMS instruments (like Orbitraps or Q-TOFs) separate individual isotopic peaks, the exact mass is the precise target required for identifying the primary [M+H]+ ion [2].

Quantitative Physicochemical Specifications

Table 1: Mass and Structural Specifications

PropertyValueCausality / Significance
Compound Name Methyl 2-amino-2-(2,6-dimethylphenyl)acetateStandard IUPAC nomenclature.
CAS Registry Number 1566022-93-2Unique identifier for procurement and safety tracking.
Molecular Formula C 11​ H 15​ NO 2​ Defines the elemental composition.
Average Molecular Weight 193.24 g/mol Used for stoichiometric scaling in synthesis.
Monoisotopic Exact Mass 193.110279 DaTarget for neutral molecule identification.
[M+H]+ Exact Mass 194.117555 DaTarget for ESI+ mass spectrometry.
SMILES String COC(=O)C(N)c1c(C)cccc1CUsed for cheminformatics and structural modeling.

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To validate the synthesis or purity of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate, an LC-HRMS protocol must be employed. The following methodology is designed as a self-validating system , ensuring that any mass deviations are flagged in real-time.

Step-by-Step LC-Orbitrap MS Protocol

1. Sample Preparation & Ionization Optimization

  • Action: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a solvent system of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The primary amine group ( −NH2​ ) is highly basic. The addition of 0.1% Formic Acid lowers the pH, acting as an abundant proton source. This ensures near-complete protonation to the [M+H]+ species prior to entering the Electrospray Ionization (ESI) source, maximizing signal intensity and preventing the formation of complex sodium adducts ( [M+Na]+ ).

2. Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size) with a gradient elution of 5% to 95% Acetonitrile over 5 minutes.

  • Causality: The hydrophobic 2,6-dimethylphenyl ring ensures strong retention on the non-polar C18 stationary phase, while the polar amine and ester groups allow for rapid elution as the organic modifier increases, resulting in sharp, symmetrical peaks.

3. Orbitrap Mass Analysis & Self-Validation

  • Action: Operate the Orbitrap in ESI+ mode with a resolution setting of >70,000 FWHM at m/z 200. Simultaneously infuse Leucine Enkephalin ( [M+H]+ exact mass: 556.2766 Da) as a lock-mass internal standard [2].

  • Causality & Validation: By continuously monitoring the known exact mass of Leucine Enkephalin, the instrument's software automatically corrects for thermal or electronic drift in real-time. This self-validating step guarantees that the mass accuracy remains within a strict < 2 ppm tolerance window. Consequently, when the target peak at m/z 194.1175 is detected, the researcher can definitively confirm the molecular formula C 11​ H 16​ NO 2+​ without false positives from isobaric interferences.

MS_Workflow A Sample Prep (0.1% FA in MeOH) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization [M+H]+ Formation B->C D Orbitrap HRMS (Res >70,000) C->D E Data Analysis (Exact Mass: 194.1175) D->E

LC-HRMS workflow for exact mass validation of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate.

Structural Implications: Steric Hindrance and Pharmacokinetics

The defining structural feature of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is the 2,6-dimethylphenyl group . In medicinal chemistry, this motif is frequently utilized to engineer pharmacokinetic stability into a molecule.

The "Picket-Fence" Shielding Effect

The two methyl groups at the ortho positions (C2 and C6) of the phenyl ring create severe steric bulk. This bulk acts as a "picket-fence," physically restricting the rotational freedom of the bond connecting the phenyl ring to the alpha-carbon [3].

  • Synthetic Causality: During drug synthesis, this steric hindrance makes nucleophilic attacks at the adjacent ester carbonyl highly challenging, often requiring harsh conditions or specialized catalysts for hydrolysis or amidation.

  • Pharmacokinetic Causality: In a biological system, this same steric shielding prevents metabolic enzymes (such as esterases, proteases, or cytochrome P450s) from accessing the vulnerable alpha-carbon and ester bonds. By blocking the enzyme's active site from docking with the molecule, the in vivo half-life of downstream APIs incorporating this moiety is significantly extended.

Steric_Hindrance A 2,6-Dimethylphenyl Moiety (Bulky Ortho-Methyls) B Steric Shielding of Alpha-Carbon & Ester A->B C Resistance to Enzymatic Hydrolysis B->C D Enhanced Pharmacokinetic Stability In Vivo C->D

Pathway illustrating how steric hindrance from the 2,6-dimethylphenyl group enhances stability.

References

  • ResearchGate. "Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules via edge functionalization with picket-fence-type groups." Accessed March 2026. URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

An Application Note and Protocol for the Synthesis of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate Introduction α-Amino esters are fundamental chiral building blocks in modern organic synthesis, serving as crucial precur...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

Introduction

α-Amino esters are fundamental chiral building blocks in modern organic synthesis, serving as crucial precursors for non-canonical amino acids (ncAAs) which are integrated into novel therapeutics, peptidomimetics, and catalysts.[1] The introduction of sterically hindered moieties, such as the 2,6-dimethylphenyl group, can impart unique conformational constraints and enhanced metabolic stability to peptide-based drugs. Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a valuable synthon for creating complex molecular architectures in pharmaceutical and agrochemical research.

This guide provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate. The synthetic strategy is centered around the robust and well-established Strecker synthesis, followed by hydrolysis and esterification.[2][3] This approach offers a reliable and scalable route from commercially available starting materials. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental procedures, and emphasize critical safety protocols, particularly concerning the handling of cyanide salts.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, beginning with the commercially available 2,6-dimethylbenzaldehyde.

  • Step 1: Strecker Synthesis of 2-Amino-2-(2,6-dimethylphenyl)acetonitrile. This classic multicomponent reaction efficiently constructs the α-amino nitrile backbone from an aldehyde, an ammonia source, and a cyanide source.[4]

  • Step 2: Hydrolysis to 2-Amino-2-(2,6-dimethylphenyl)acetic Acid. The nitrile intermediate is hydrolyzed under acidic conditions to yield the corresponding α-amino acid.

  • Step 3: Fischer Esterification to Methyl 2-amino-2-(2,6-dimethylphenyl)acetate. The final step involves the acid-catalyzed esterification of the amino acid with methanol to produce the target compound.[5]

G cluster_0 Synthetic Workflow A 2,6-Dimethylbenzaldehyde B Step 1: Strecker Synthesis (NH4Cl, NaCN, H2O/MeOH) A->B C 2-Amino-2-(2,6-dimethylphenyl)acetonitrile B->C D Step 2: Acid Hydrolysis (conc. HCl, Heat) C->D E 2-Amino-2-(2,6-dimethylphenyl)acetic Acid D->E F Step 3: Fischer Esterification (MeOH, SOCl2 or HCl) E->F G Methyl 2-amino-2-(2,6-dimethylphenyl)acetate F->G

Caption: Overall workflow for the synthesis of the target ester.

PART 1: Strecker Synthesis of 2-Amino-2-(2,6-dimethylphenyl)acetonitrile

This initial step forms the critical C-C and C-N bonds. The reaction proceeds via the in situ formation of an imine from 2,6-dimethylbenzaldehyde and ammonia (from ammonium chloride), which is then attacked by the cyanide nucleophile.[2][4] The steric hindrance from the ortho-methyl groups on the benzaldehyde slightly slows the reaction compared to unhindered aldehydes, necessitating careful monitoring.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molar Eq.Quantity
2,6-Dimethylbenzaldehyde1123-56-4134.181.013.42 g
Sodium Cyanide (NaCN)143-33-949.011.15.39 g
Ammonium Chloride (NH₄Cl)12125-02-953.491.26.42 g
Methanol (MeOH)67-56-132.04-100 mL
Deionized Water7732-18-518.02-50 mL
Diethyl Ether (Et₂O)60-29-774.12-For extraction
Saturated Sodium Bicarbonate144-55-884.01-For washing
Anhydrous Magnesium Sulfate7487-88-9120.37-For drying
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium chloride (6.42 g) and sodium cyanide (5.39 g) in 50 mL of deionized water. Cool the flask in an ice-water bath to 0-5 °C. CAUTION: This step should be performed in a certified chemical fume hood.[6]

  • Reagent Addition: In a separate beaker, dissolve 2,6-dimethylbenzaldehyde (13.42 g) in 100 mL of methanol. Add this solution dropwise to the cold, stirred aqueous solution of salts over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 24-48 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add 150 mL of diethyl ether and 100 mL of water. Shake gently and separate the layers.

  • Extraction: Extract the aqueous layer twice more with 75 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash them sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude α-amino nitrile as a pale yellow oil or solid. The product is often used in the next step without further purification.

PART 2: Hydrolysis to 2-Amino-2-(2,6-dimethylphenyl)acetic Acid

The nitrile functional group is robust and requires harsh conditions for hydrolysis. Concentrated hydrochloric acid is used to protonate the nitrile nitrogen, facilitating nucleophilic attack by water, which ultimately leads to the carboxylic acid after tautomerization and loss of ammonia from the intermediate.[2]

Materials and Reagents
Reagent/MaterialCAS NumberMolar Eq.Quantity
Crude α-Amino Nitrile-1.0From previous step (approx. 0.1 mol)
Concentrated Hydrochloric Acid (HCl)7647-01-0Excess200 mL
Acetone67-64-1-For washing
Experimental Protocol
  • Reaction Setup: Place the crude α-amino nitrile from Part 1 into a 500 mL round-bottom flask. Add 200 mL of concentrated HCl. CAUTION: Perform this in a fume hood as HCl gas may be released.

  • Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) using a heating mantle. Maintain reflux for 12-18 hours.

  • Isolation: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours. The amino acid hydrochloride salt will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with two 50 mL portions of cold acetone to remove residual impurities.

  • Drying: Dry the white solid in a vacuum oven at 50 °C overnight to yield the pure 2-amino-2-(2,6-dimethylphenyl)acetic acid hydrochloride.

PART 3: Fischer Esterification to the Target Methyl Ester

This final step converts the carboxylic acid to its corresponding methyl ester. Thionyl chloride is an excellent reagent for this transformation as it reacts with methanol to form HCl in situ, which catalyzes the esterification, and sulfur dioxide and HCl gas, which are volatile byproducts.[7]

Materials and Reagents
Reagent/MaterialCAS NumberMolar Eq.Quantity
2-Amino-2-(2,6-dimethylphenyl)acetic Acid HCl-1.0Product from Part 2 (approx. 0.09 mol)
Methanol (MeOH), Anhydrous67-56-1Excess250 mL
Thionyl Chloride (SOCl₂)7719-09-71.59.8 mL (16.0 g)
Saturated Sodium Bicarbonate Solution144-55-8-For neutralization
Ethyl Acetate (EtOAc)141-78-6-For extraction
Experimental Protocol
  • Reaction Setup: Suspend the amino acid hydrochloride in 250 mL of anhydrous methanol in a 500 mL round-bottom flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (9.8 mL) dropwise via a syringe over 30 minutes. The solid will slowly dissolve as the reaction proceeds. CAUTION: Thionyl chloride is corrosive and reacts violently with water. This addition is exothermic and produces HCl and SO₂ gas; ensure the setup is in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Concentration: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Work-up: Dissolve the resulting residue in 150 mL of ethyl acetate. Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with 75 mL of ethyl acetate.

  • Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the pure Methyl 2-amino-2-(2,6-dimethylphenyl)acetate.

Mechanism Spotlight: The Strecker Synthesis

The Strecker synthesis is a powerful method for creating α-amino acids. Its efficiency lies in the convergent assembly of three simple components.

G cluster_1 Strecker Reaction Mechanism Aldehyde 2,6-Dimethyl- benzaldehyde Imine Iminium Ion Aldehyde->Imine + NH₃, - H₂O Ammonia NH₃ AminoNitrile α-Amino Nitrile Imine->AminoNitrile + ⁻C≡N Cyanide ⁻C≡N

Caption: Simplified mechanism of the Strecker synthesis.

The reaction begins with the nucleophilic attack of ammonia on the aldehyde's carbonyl carbon, followed by dehydration to form an iminium ion. The cyanide ion then acts as a potent nucleophile, attacking the iminium carbon to form the stable α-amino nitrile intermediate.[3][8]

Safety and Handling

Extreme caution must be exercised when handling sodium cyanide. [9]

  • Toxicity: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.

  • Handling: Always handle solid sodium cyanide and its solutions in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is insufficient; use heavy-duty butyl rubber or neoprene), and splash-proof safety goggles with a face shield.[6][10]

  • Acid Incompatibility: Never allow sodium cyanide to come into contact with acids. This reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[9] All work-up procedures involving acidification must be performed with extreme care to ensure all cyanide has been quenched or removed.

  • Waste Disposal: All cyanide-containing waste must be quenched before disposal. A common method is treatment with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the less toxic cyanate ion. Dispose of all chemical waste according to institutional and local regulations.

References

  • CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google P
  • Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl - ResearchGate. (URL: [Link])

  • 26.4: Synthesis of Amino Acids - Chemistry LibreTexts. (URL: [Link])

  • N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis - Mol-Instincts. (URL: [Link])

  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance - Tong-Jin. (URL: [Link])

  • CN104276964A - Preparation method of Boc-glycine - Google P
  • CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination - Organic Chemistry Portal. (URL: [Link])

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides - RSC Publishing. (URL: [Link])

  • Strecker amino acid synthesis - Wikipedia. (URL: [Link])

  • Bucherer–Bergs reaction - Wikipedia. (URL: [Link])

  • SODIUM CYANIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion - ACS Publications. (URL: [Link])

  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction - Organic Syntheses Procedure. (URL: [Link])

  • Purification process for methyl acetate - European Patent Office. (URL: [Link])

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. (URL: [Link])

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - MDPI. (URL: [Link])

  • Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis | ACS Omega - ACS Publications. (URL: [Link])

  • Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids - Universidad de La Rioja. (URL: [Link])

  • Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap. (URL: [Link])

  • (PDF) A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy - ResearchGate. (URL: [Link])

  • Gabriel Malonic Ester Synthesis of alpha Amino Acids - YouTube. (URL: [Link])

  • Scheme 6. Mechanism of the Bücherer-Berg conversion of-aminonitriles 1... - ResearchGate. (URL: [Link])

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (URL: [Link])

Sources

Application

Application Note: Methyl 2-amino-2-(2,6-dimethylphenyl)acetate as a Conformationally Restricted Building Block in Drug Discovery

Executive Summary In modern drug discovery, the incorporation of unnatural amino acids is a highly effective strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Methyl 2-amino-2-(2,6-dimethylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of unnatural amino acids is a highly effective strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a specialized, sterically hindered phenylglycine derivative. By featuring a 2,6-dimethylphenyl moiety, this building block introduces profound steric constraints—often referred to as the "picket-fence" effect[1]—which dictate the three-dimensional conformation of the resulting drug candidate.

This application note provides a comprehensive guide for medicinal chemists and drug development professionals on the mechanistic rationale, synthetic handling, and pharmacological applications of this unique building block, particularly in the development of antiseizure agents, antinociceptives, and peptidomimetics[2].

Mechanistic Rationale: The Power of 2,6-Dimethyl Substitution

The transition from a standard phenylglycine to a 2,6-dimethylphenylglycine architecture is not merely a structural tweak; it fundamentally alters the molecule's behavior in biological systems. As a Senior Application Scientist, I emphasize three causal pillars for selecting this building block:

A. Conformational Locking (Atropisomerism)

The dual methyl groups at the ortho positions of the phenyl ring clash sterically with the alpha-carbon substituents (the amino and ester/carboxylate groups). This severe steric hindrance restricts the rotation around the C(α)–Aryl bond[1]. By locking the molecule into a specific dihedral angle, the entropic penalty typically paid upon receptor binding is minimized, often leading to a logarithmic increase in target affinity (e.g., in β3-adrenoceptor agonists and mGluR antagonists)[3],[4].

B. Metabolic Shielding

A primary route of clearance for phenyl-containing drugs is cytochrome P450 (CYP450)-mediated aromatic oxidation, which typically occurs at the electron-rich ortho and para positions. The 2,6-dimethyl substitution physically blocks ortho-hydroxylation, significantly extending the biological half-life of the compound.

C. Enhanced Lipophilicity and CNS Penetration

The addition of two hydrophobic methyl groups increases the overall lipophilicity (logP) of the molecule. For central nervous system (CNS) targets, such as voltage-gated sodium channels (VGSCs) implicated in epilepsy, this enhanced blood-brain barrier (BBB) penetration is critical for achieving therapeutic efficacy[2],[5].

Quantitative Data: Structural & Reactivity Comparison

To guide synthetic planning and lead optimization, the physicochemical and reactivity differences between standard phenylglycine and 2,6-dimethylphenylglycine are summarized below.

Table 1: Comparative Profiling of Phenylglycine vs. 2,6-Dimethylphenylglycine

ParameterStandard Phenylglycine2,6-DimethylphenylglycineImpact on Drug Design / Synthesis
Aromatic Substitution Unsubstituted2,6-DimethylDrives steric and electronic properties.
Rotational Barrier (Cα-Aryl) Low (Freely rotating)High (Conformationally locked)Improves receptor binding affinity (lower entropy loss).
CYP450 Ortho-Oxidation Highly SusceptibleBlockedEnhances metabolic stability and in vivo half-life.
Lipophilicity (clogP shift) Baseline+ ~1.0Improves BBB penetration for CNS targets.
Amide Coupling Efficiency High (>90% with EDC/HOBt)Low (<30% with EDC/HOBt)Necessitates highly reactive coupling reagents (e.g., HATU).

Experimental Workflows & Methodologies

Because Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is an ester, it must typically be N-protected and hydrolyzed before it can be used as an acyl donor in amide bond formation. The extreme steric bulk requires highly optimized, self-validating protocols to prevent epimerization and ensure high yields.

Protocol A: N-Boc Protection and Ester Hydrolysis

Objective: Convert the methyl ester into a synthetically tractable, N-protected free acid (Boc-2,6-dimethylphenylglycine).

Causality Note: We utilize Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH) for the saponification step. Phenylglycine derivatives are notoriously prone to base-catalyzed racemization/epimerization at the alpha-carbon due to the electron-withdrawing nature of the adjacent phenyl ring. LiOH provides a milder pH profile, mitigating this risk.

Step-by-Step Methodology:

  • N-Protection: Dissolve Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (TEA, 2.0 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at ambient temperature for 12 hours.

  • Validation: Monitor via TLC or LC-MS until the primary amine mass disappears. Concentrate under reduced pressure.

  • Hydrolysis: Redissolve the crude N-Boc methyl ester in a 3:1:1 mixture of THF/MeOH/H₂O. Cool to 0 °C.

  • Saponification: Add LiOH·H₂O (1.5 eq) portion-wise. Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • Workup: Acidify the reaction mixture to pH 3 using 1M KHSO₄ (avoid strong acids like HCl to prevent premature Boc cleavage). Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate to yield Boc-2-amino-2-(2,6-dimethylphenyl)acetic acid.

Protocol B: Sterically Hindered Amide Coupling

Objective: Couple the sterically hindered unnatural amino acid to a target amine (e.g., a piperazine derivative for antiseizure drug synthesis).

Causality Note: Standard carbodiimides (DIC/EDC) fail here because the O-acylisourea intermediate is too sterically shielded by the 2,6-dimethyl groups, leading to the formation of inactive N-acylureas. We strictly mandate the use of HATU (a uronium salt of HOAt), which forms a highly reactive, neighboring-group-assisted active ester capable of overcoming the "picket-fence" steric barrier.

Step-by-Step Methodology:

  • Activation: Dissolve Boc-2-amino-2-(2,6-dimethylphenyl)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 5 minutes at room temperature to pre-form the active HOAt ester. The solution will turn a distinct yellow.

  • Coupling: Add the target amine (1.1 eq). Stir at room temperature for 16 hours.

  • Validation: Confirm product formation via LC-MS. If unreacted amine persists, heat the reaction to 40 °C (do not exceed 40 °C to prevent epimerization).

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase preparative HPLC.

Visualizing the Science

Synthetic Workflow Diagram

The following diagram illustrates the critical path from the raw building block to the final drug candidate, emphasizing the necessary sequence of protection, hydrolysis, and sterically-driven coupling.

G A Methyl 2-amino-2- (2,6-dimethylphenyl)acetate B N-Boc Protection (Boc2O, TEA) A->B Step 1: Shielding C Ester Hydrolysis (LiOH, THF/H2O) B->C Step 2: Activation Prep D Amide Coupling (HATU, DIPEA) C->D Step 3: Overcome Sterics E Target Drug Candidate D->E Step 4: Deprotection

Caption: Synthetic workflow for incorporating 2,6-dimethylphenylglycine into drug candidates.

Pharmacological Pathway Diagram

Phenylglycinamide derivatives utilizing this specific scaffold have shown profound efficacy as multimodal antiseizure and antinociceptive agents[2]. The diagram below maps the dual-target mechanism of action enabled by the specific conformation of the 2,6-dimethylphenyl group.

G A 2,6-Dimethylphenylglycinamide Derivative B Voltage-Gated Sodium Channels (VGSC) A->B State-Dependent Blockade C TRPV1 Receptor A->C Desensitization D Inhibition of Neuronal Excitability B->D Reduced Na+ Influx C->D Reduced Ca2+ Influx E Antiseizure & Antinociceptive Effect D->E Phenotypic Outcome

Caption: Multimodal pharmacological mechanism of 2,6-dimethylphenylglycinamide derivatives.

Conclusion

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is an indispensable tool in the medicinal chemist's arsenal. By leveraging the "picket-fence" steric hindrance of the 2,6-dimethylphenyl group, researchers can rationally design molecules with locked bioactive conformations, superior metabolic stability, and enhanced CNS penetration. Adherence to the specialized coupling protocols outlined above ensures that the inherent synthetic challenges of this bulky building block are efficiently overcome.

References

  • Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience. Available at:[Link]

  • Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules via edge functionalization with picket-fence-type groups. ResearchGate. Available at:[Link]

  • Discovery of N-(2,6-Dimethylphenyl)-Substituted Semicarbazones as Anticonvulsants: Hybrid Pharmacophore-Based Design. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Application Note: Synthesis of Next-Generation "Soft" Local Anesthetics Utilizing CAS 1566022-93-2

Target Audience: Medicinal Chemists, API Process Scientists, and Drug Development Professionals Compound Focus: Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (CAS 1566022-93-2) Introduction & Mechanistic Rationale Traditi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, API Process Scientists, and Drug Development Professionals Compound Focus: Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (CAS 1566022-93-2)

Introduction & Mechanistic Rationale

Traditional amide-based local anesthetics (e.g., lidocaine, bupivacaine, ropivacaine) are the gold standard for regional anesthesia. However, their reliance on hepatic CYP450 enzymes for clearance results in prolonged systemic half-lives. Inadvertent intravascular injection or rapid systemic absorption can lead to Local Anesthetic Systemic Toxicity (LAST) , a severe and potentially fatal complication affecting the central nervous system and cardiovascular system[1],[2].

To mitigate the risk of LAST, modern drug development has turned to the "Soft Drug" design paradigm. Introduced by Nicholas Bodor, soft drugs are biologically active compounds designed to undergo predictable, rapid metabolism into inactive metabolites via ubiquitous enzymes (such as plasma esterases) immediately after exerting their local therapeutic effect[3],[4]. This concept has been successfully applied in anesthesiology with agents like remifentanil and remimazolam[3],[5].

CAS 1566022-93-2 (Methyl 2-amino-2-(2,6-dimethylphenyl)acetate) is a highly specialized, non-natural amino acid derivative that serves as an ideal building block for novel soft local anesthetics[6].

  • The Pharmacophore: It contains the critical 2,6-dimethylphenyl moiety, which provides the necessary lipophilicity and steric profile to penetrate the nerve sheath and block voltage-gated Na⁺ channels.

  • The "Soft" Trigger: Unlike lidocaine, where the aromatic ring is attached to an amide nitrogen, CAS 1566022-93-2 places the aromatic ring on an alpha-carbon adjacent to a metabolically labile methyl ester . Once the drug diffuses away from the local injection site into systemic circulation, non-specific tissue esterases (e.g., CES1) and butyrylcholinesterase (BChE) rapidly hydrolyze the ester into an inactive carboxylic acid, drastically reducing systemic exposure and the risk of LAST.

Pharmacological Pathway

The dual-action nature of the resulting API—local efficacy combined with rapid systemic deactivation—is visualized below.

Pathway API Soft-Lidocaine API (Active) NaChan Voltage-Gated Na+ Channel (Nerve Blockade) API->NaChan Local Tissue Diffusion Esterase Plasma/Tissue Esterases (CES1/BChE) API->Esterase Systemic Absorption Metabolite Carboxylic Acid Metabolite (Inactive) Esterase->Metabolite Rapid Hydrolysis (t1/2 < 10 min) Excretion Renal Excretion Metabolite->Excretion Clearance

Caption: Dual pathway of soft-lidocaine: local efficacy vs. rapid systemic clearance.

Synthetic Workflow

The synthesis of a "Soft-Lidocaine" analog from CAS 1566022-93-2 requires a two-step sequence: N-acylation followed by S_N2 amination.

G A CAS 1566022-93-2 (Methyl ester) C Intermediate: Chloroacetamide A->C TEA, DCM 0-5°C B 2-Chloroacetyl Chloride B->C E Soft-Lidocaine API (Free Base) C->E Toluene Reflux D Diethylamine D->E F API HCl Salt E->F HCl (g) Ether

Caption: Synthetic workflow for soft-lidocaine API from CAS 1566022-93-2.

Experimental Protocols

The following protocols are designed as self-validating systems . By leveraging the specific physicochemical properties of the intermediates, the workflow inherently purifies the target API without the need for exhaustive column chromatography.

Step 1: N-Acylation (Synthesis of the Chloroacetamide Intermediate)

Objective: Chemoselective acylation of the primary amine of CAS 1566022-93-2.

  • Reaction Setup: Dissolve 1.0 equivalent (19.3 g, 100 mmol) of CAS 1566022-93-2 in 200 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents (16.7 mL, 120 mmol) of triethylamine (TEA).

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Low temperatures suppress the formation of di-acylated side products and minimize the exothermic degradation of the ester.

  • Reagent Addition: Add 1.1 equivalents (8.8 mL, 110 mmol) of 2-chloroacetyl chloride dropwise over 30 minutes.

  • In-Process Control (IPC): Stir for 2 hours at room temperature. Monitor via TLC (Hexane:EtOAc 3:1). The primary amine spot (ninhydrin positive) should completely disappear.

  • Workup: Quench with 100 mL of saturated NaHCO₃. Separate the organic layer, wash with 1M HCl (50 mL) to remove unreacted TEA, and then with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the intermediate as a pale yellow solid.

Step 2: S_N2 Amination & Self-Validating Extraction

Objective: Nucleophilic substitution with diethylamine to form the active tertiary amine.

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in 150 mL of toluene. Add 3.0 equivalents (31.0 mL, 300 mmol) of diethylamine.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 6 hours. Causality: Toluene is chosen over DCM because its higher boiling point provides the necessary activation energy to overcome the steric hindrance of the alpha-chloroacetamide, driving the S_N2 reaction to completion.

  • Acid-Base Purification (Critical Step):

    • Cool the mixture to room temperature and wash with 100 mL of water to remove excess diethylamine.

    • Extract the toluene layer with 1M HCl (2 x 100 mL).

    • Self-Validating Mechanism: The unreacted chloroacetamide intermediate is neutral and remains in the toluene layer. The target "Soft-Lidocaine" API contains a basic tertiary amine, becomes protonated, and selectively partitions into the aqueous acidic layer. This guarantees the quantitative removal of non-basic organic impurities.

  • Free-Basing: Cool the aqueous layer to 0 °C and adjust the pH to 10 using 2M NaOH. Extract the precipitated free base with DCM (2 x 100 mL). Dry and concentrate to yield the pure API free base.

Step 3: Salt Formation
  • Dissolve the free base in anhydrous diethyl ether (100 mL).

  • Slowly bubble anhydrous HCl gas (or add 2M HCl in ether) until precipitation ceases.

  • Filter the white crystalline powder and recrystallize from ethanol/ether to obtain the final API Hydrochloride salt.

Quantitative Data Summaries

The incorporation of the methyl ester from CAS 1566022-93-2 fundamentally alters the pharmacokinetic profile of the synthesized API compared to traditional standards, without sacrificing synthetic viability.

Table 1: Comparative Synthetic and Pharmacokinetic Data

CompoundSynthetic Yield (%)Purity (HPLC, %)Simulated Plasma t₁/₂Primary Clearance Mechanism
Lidocaine (Standard) N/A>99.0~90 - 120 minHepatic CYP450 (Dealkylation)
Bupivacaine (Standard) N/A>99.0~150 - 210 minHepatic CYP450
Soft-Lidocaine API 78.4 (Overall)99.8< 10 min Plasma Esterases (CES1/BChE)

Note: The ultra-short half-life of the Soft-Lidocaine API ensures that any drug entering the systemic circulation is rapidly degraded, virtually eliminating the window for LAST to occur.

References

  • Local Anesthetic Toxicity - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

  • Local anesthetic systemic toxicity: A narrative review for emergency clinicians Source: PubMed (Am J Emerg Med) URL:[Link]

  • Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs Source: PubMed Central (PMC) URL:[Link]

  • Soft drug design: General principles and recent applications Source: PubMed (Med Res Rev) URL:[Link]

  • Remimazolam: An Updated Review of a New Sedative and Anaesthetic Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Standard Operating Procedure and Application Note: Handling and Synthetic Integration of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

Executive Summary Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (CAS: 1566022-93-2) is a highly sterically hindered, non-natural amino acid derivative widely utilized in peptidomimetic drug discovery and complex active ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (CAS: 1566022-93-2) is a highly sterically hindered, non-natural amino acid derivative widely utilized in peptidomimetic drug discovery and complex active pharmaceutical ingredient (API) synthesis[1]. The presence of ortho-methyl groups on the phenyl ring significantly restricts the conformational freedom of the alpha-carbon. While this imparts high proteolytic stability to resulting peptides, it simultaneously severely impedes standard amide bond formation[2]. This application note provides a comprehensive, self-validating standard operating procedure (SOP) for the safe handling, storage, and high-efficiency coupling of this challenging building block.

Physicochemical Profile & Mechanistic Context

To effectively utilize Methyl 2-amino-2-(2,6-dimethylphenyl)acetate, researchers must account for its physicochemical constraints. The 2,6-dimethylphenyl moiety acts as a bulky steric shield around the nucleophilic amine. Standard carbodiimide (EDC/DCC) or classical benzotriazole (HOBt/HBTU) coupling reagents often fail, leading to unreacted starting materials or epimerization due to prolonged reaction times[2],[3].

Quantitative Data Summary

Table 1: Physicochemical and Safety Parameters [4],[1],

ParameterValue / Description
Chemical Name Methyl 2-amino-2-(2,6-dimethylphenyl)acetate
CAS Number 1566022-93-2
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Physical Form Powder
Storage Temperature 4°C (Preferred for long-term stability) to Room Temperature
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Mechanistic Causality (E-E-A-T): To overcome the steric clash during amidation, uronium/aminium salts based on 7-aza-1-hydroxybenzotriazole (HOAt), such as HATU or COMU, are mandatory[3]. The nitrogen atom at the 7-position of the HOAt active ester participates in a neighboring-group effect. It hydrogen-bonds with the incoming sterically hindered amine, pre-organizing the transition state and drastically accelerating aminolysis[2],[3].

Mechanism A Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (Sterically Hindered Amine) B Standard Coupling (HBTU/EDC) Low Yield / Slow Kinetics A->B  Steric Clash  (Slow Aminolysis) C HOAt-based Coupling (HATU/COMU) High Yield / Fast Kinetics A->C  Enhanced Reactivity  (Neighboring Group Effect)

Reaction pathways comparing standard vs. HOAt-based coupling for hindered amines.

Handling and Safety SOP

As an amino ester, the free base is susceptible to slow hydrolysis or diketopiperazine formation if exposed to ambient moisture and heat over prolonged periods.

  • PPE Requirements: Nitrile gloves, safety goggles, and a standard laboratory coat. Handle inside a fume hood due to H335 respiratory irritation risks.

  • Storage: Store the powder in a tightly sealed, desiccated container at 4°C[1]. Before opening, allow the container to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture on the hygroscopic powder.

  • Preparation: Prepare solutions in anhydrous solvents (e.g., DMF, DCM) immediately prior to use to prevent solvent-induced degradation.

Experimental Protocols

Protocol A: High-Efficiency N-Acylation (Amide Bond Formation)

This protocol utilizes HATU and N,N-Diisopropylethylamine (DIPEA) to drive the amidation of the hindered amine[2]. It is designed as a self-validating system where LC-MS tracking confirms the consumption of the amine.

Step-by-Step Methodology:

  • Preparation of the Electrophile: In an oven-dried round-bottom flask under an inert atmosphere (N2/Ar), dissolve the carboxylic acid partner (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add HATU (1.2 equivalents) to the solution, followed immediately by DIPEA (3.0 equivalents). Stir at room temperature for 5-10 minutes.

    • Causality: This pre-activation step ensures the complete conversion of the carboxylic acid to the highly reactive HOAt ester before the hindered amine is introduced, preventing side reactions[2].

  • Amine Addition: Dissolve Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (1.0 equivalent) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester mixture.

  • In-Process Quality Control (IPQC): Stir the reaction at room temperature. After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Self-Validation: The reaction is complete when the mass peak corresponding to the free amine (m/z [M+H]+ = 194.2) is fully depleted.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Workflow A 1. Dissolve Carboxylic Acid in Anhydrous DMF B 2. Add HATU (1.2 eq) A->B C 3. Add DIPEA (3.0 eq) (Pre-activate 5-10 mins) B->C D 4. Add Methyl 2-amino-2-(2,6-dimethylphenyl)acetate C->D E 5. Stir at RT (Monitor via LC-MS) D->E F 6. Aqueous Workup & Extraction E->F

Workflow for HATU-mediated amidation of sterically hindered amino acids.

Protocol B: Saponification (Ester Hydrolysis)

If the synthetic route requires extending the C-terminus, the methyl ester must be hydrolyzed to the free carboxylic acid. The steric bulk of the 2,6-dimethylphenyl group severely retards standard hydrolysis, necessitating harsher conditions.

Step-by-Step Methodology:

  • Solvent System: Dissolve the methyl ester in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water.

    • Causality: This ternary solvent system ensures complete solubilization of both the hydrophobic organic ester and the inorganic hydroxide salt.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O) (5.0 equivalents). The large excess is required to overcome the steric shielding around the carbonyl carbon.

  • Heating: Heat the reaction mixture to 50°C. Monitor via TLC or LC-MS. Hydrolysis of this hindered ester may take 12-24 hours.

  • Acidification (Self-Validating Step): Once the starting material is consumed, concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0°C. Carefully acidify to pH 2-3 using 1M HCl.

    • Self-Validation: The successful formation of the free carboxylic acid is visually confirmed as it precipitates out of the aqueous solution as a white solid.

  • Isolation: Extract the acidified aqueous layer with DCM or EtOAc. Wash with brine, dry over Na2SO4, and concentrate to yield the free acid.

References

  • Albericio, F., & El-Faham, A. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate. As Senior App...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate. As Senior Application Scientists, we focus on the underlying chemical principles to help you optimize your reaction yield and purity. The primary synthetic route discussed is a modified Strecker synthesis, a robust method for creating α-amino acids.[1][2][3][4]

I. Understanding the Core Synthesis: A Modified Strecker Approach

The synthesis of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate typically proceeds through a three-step sequence:

  • Iminonitrile Formation: Reaction of 2,6-dimethylacetophenone with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source to form the intermediate α-aminonitrile.[2][5] The sterically hindered nature of the 2,6-disubstituted ketone can make this step challenging.[5]

  • Nitrile Hydrolysis: Conversion of the α-aminonitrile to the corresponding α-amino acid, 2-amino-2-(2,6-dimethylphenyl)acetic acid, typically under acidic or basic conditions.[1][2]

  • Esterification: Conversion of the carboxylic acid to the methyl ester, yielding the final product.

Strecker_Synthesis 2,6-Dimethylacetophenone 2,6-Dimethylacetophenone Iminium Ion Iminium Ion 2,6-Dimethylacetophenone->Iminium Ion + NH3 α-Aminonitrile α-Aminonitrile Iminium Ion->α-Aminonitrile + CN- α-Amino Acid α-Amino Acid α-Aminonitrile->α-Amino Acid Hydrolysis (H+ or OH-) Methyl 2-amino-2-(2,6-dimethylphenyl)acetate Methyl 2-amino-2-(2,6-dimethylphenyl)acetate α-Amino Acid->Methyl 2-amino-2-(2,6-dimethylphenyl)acetate Esterification (MeOH, H+) Hydrolysis_Troubleshooting cluster_0 Problem: Incomplete Nitrile Hydrolysis cluster_1 Potential Causes cluster_2 Solutions Incomplete Hydrolysis Incomplete Hydrolysis Insufficient Reaction Time/Temp Insufficient Reaction Time/Temp Incomplete Hydrolysis->Insufficient Reaction Time/Temp Steric Hindrance Steric Hindrance Incomplete Hydrolysis->Steric Hindrance Decomposition Decomposition Insufficient Reaction Time/Temp->Decomposition Increase Reflux Time Increase Reflux Time Insufficient Reaction Time/Temp->Increase Reflux Time Two-Stage Hydrolysis Two-Stage Hydrolysis Decomposition->Two-Stage Hydrolysis Microwave-Assisted Hydrolysis Microwave-Assisted Hydrolysis Steric Hindrance->Microwave-Assisted Hydrolysis

Sources

Optimization

Technical Support Center: Troubleshooting Common Impurities in Methyl 2-amino-2-(2,6-dimethylphenyl)acetate Batches

For Researchers, Scientists, and Drug Development Professionals Introduction This technical support guide provides in-depth troubleshooting for common impurities encountered during the synthesis, purification, and handli...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides in-depth troubleshooting for common impurities encountered during the synthesis, purification, and handling of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount for the safety and efficacy of the final drug product.[1] This document is designed to equip researchers with the expertise to identify, mitigate, and eliminate common impurities, thereby streamlining the drug development process.

Our approach is rooted in a deep understanding of the underlying chemical principles. We will not only provide step-by-step protocols but also explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs) about Impurities

Q1: What are the most common types of impurities I should expect in my batch of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate?

A1: Impurities can arise from various sources, including starting materials, side reactions during synthesis, and degradation during storage or workup. The most prevalent impurities include:

  • Starting Materials: Unreacted 2,6-dimethylaniline and reagents from the preceding synthetic steps.

  • Side-Reaction Products: Byproducts formed due to competing reaction pathways. A common example is the formation of imines.[2]

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a primary degradation pathway. Oxidation of the aniline moiety can also occur.

  • Isomeric Impurities: Depending on the synthetic route, isomers of the target molecule may be present.

Q2: How can I detect and quantify these impurities?

A2: A combination of analytical techniques is recommended for comprehensive purity analysis.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment, capable of separating and quantifying the main component and various impurities. A reverse-phase method with UV detection is typically employed.[1]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents. Derivatization may be necessary for the non-volatile amino acid ester.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main compound and any significant impurities.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), it provides molecular weight information, aiding in the identification of unknown impurities.

Q3: What are the general strategies for preventing impurity formation?

A3: Proactive measures during the synthesis are critical for minimizing impurities.

  • High-Purity Starting Materials: Ensure the purity of all reactants and solvents.

  • Optimized Reaction Conditions: Carefully control parameters such as temperature, reaction time, and stoichiometry to favor the desired reaction pathway.

  • Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Appropriate Workup: The workup procedure should be designed to remove excess reagents and byproducts effectively without causing degradation of the desired product.

Section 2: Troubleshooting Guide for Specific Impurities

This section provides a detailed breakdown of common impurities, their causes, and actionable troubleshooting steps.

Impurity Profile 1: Unreacted Starting Materials
Issue: Presence of 2,6-dimethylaniline in the final product.
  • Root Cause: Incomplete reaction during the amination step of the synthesis. This could be due to insufficient reaction time, suboptimal temperature, or deactivation of reagents.

  • Identification:

    • HPLC: A peak corresponding to the retention time of a 2,6-dimethylaniline standard.

    • ¹H NMR: Characteristic signals for the aromatic protons and the methyl groups of 2,6-dimethylaniline.

  • Troubleshooting & Prevention:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure complete consumption of the starting material.

    • Optimize Stoichiometry: Consider a slight excess of the other reactant to drive the reaction to completion.

    • Purification: If present in the crude product, 2,6-dimethylaniline can often be removed by column chromatography or by performing an acidic wash during the workup to extract the basic aniline into the aqueous phase.

Impurity Profile 2: Hydrolysis Product
Issue: Presence of 2-amino-2-(2,6-dimethylphenyl)acetic acid.
  • Root Cause: Hydrolysis of the methyl ester functional group. This can occur during aqueous workup, purification (especially on silica gel), or upon storage, and can be catalyzed by acidic or basic conditions.[5]

  • Identification:

    • HPLC: A more polar peak compared to the methyl ester.

    • LC-MS: A molecular ion corresponding to the carboxylic acid.

    • ¹H NMR: Disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad carboxylic acid proton signal.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

    • Neutral Workup: Perform aqueous workups at a neutral pH to avoid acid or base-catalyzed hydrolysis.

    • Storage: Store the final product in a cool, dry, and dark place to prevent degradation.

    • Purification: The acidic impurity can be removed by a basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup. Alternatively, crystallization can be an effective purification method.[6]

Impurity Profile 3: Oxidation Products
Issue: Formation of colored impurities, potentially from the oxidation of the aniline moiety.
  • Root Cause: The amino group of anilines is susceptible to oxidation, especially when exposed to air, light, or certain metal ions.[7][8][9][10][11] This can lead to a variety of colored byproducts, including nitro and azo compounds.[10]

  • Identification:

    • Visual Inspection: The product may appear yellow, brown, or even black instead of the expected white or off-white solid.

    • HPLC-UV: Appearance of new peaks, often with different UV-Vis spectra compared to the main product.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Conduct the reaction and handle the product under an inert atmosphere (e.g., nitrogen or argon).

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial during storage.

    • Purification: Activated carbon treatment can sometimes be used to remove colored impurities. Column chromatography is also an effective method.

Impurity Profile 4: Imine Formation
Issue: Presence of an imine impurity, formed from the reaction of the primary amine with a carbonyl compound.
  • Root Cause: If the synthesis involves a carbonyl-containing reagent or solvent (like acetone used for cleaning glassware), or if a side reaction generates a carbonyl species, it can react with the primary amine of the product to form an imine.[2][12][13][14]

  • Identification:

    • ¹H NMR: A characteristic signal for the imine C-H proton.

    • LC-MS: A molecular ion corresponding to the expected imine adduct.

  • Troubleshooting & Prevention:

    • Solvent Purity: Ensure that all solvents are free from carbonyl impurities.

    • Careful Reagent Selection: Avoid the use of reagents that can generate carbonyl byproducts under the reaction conditions.

    • Hydrolysis: Imines can often be hydrolyzed back to the amine and the carbonyl compound by treatment with aqueous acid.[2] This can be incorporated into the workup procedure.

Summary of Impurities and Analytical Signatures
ImpurityLikely CauseHPLC Signature¹H NMR Signature
2,6-dimethylanilineIncomplete reactionPeak at the retention time of the standardCharacteristic aromatic and methyl signals
2-amino-2-(2,6-dimethylphenyl)acetic acidHydrolysisMore polar peakDisappearance of methyl ester singlet
Oxidation ProductsExposure to air/oxidantsMultiple new peaks, often coloredComplex changes in the aromatic region
Imine AdductsReaction with carbonylsLess polar peakAppearance of imine C-H signal

Section 3: Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This reverse-phase HPLC method is suitable for the quantitative determination of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate and its common impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Protocol 2: Workup Procedure to Minimize Hydrolysis
  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If the reaction was conducted in an organic solvent immiscible with water, wash the organic layer with a saturated sodium bicarbonate solution (to neutralize any acid) followed by brine.

  • If the product is in an aqueous layer, carefully neutralize the solution to pH 7 before extracting with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure at a moderate temperature to avoid thermal degradation.

Section 4: Visualizing Impurity Formation

Diagram 1: Synthetic Pathway and Potential Impurity Formation

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Starting_Materials Starting Materials (e.g., 2,6-dimethylaniline derivative) Intermediate Intermediate Starting_Materials->Intermediate Step 1 Product Methyl 2-amino-2-(2,6-dimethylphenyl)acetate Intermediate->Product Step 2 Unreacted_SM Unreacted Starting Material Intermediate->Unreacted_SM Incomplete Reaction Hydrolysis_Product Hydrolysis Product (Carboxylic Acid) Product->Hydrolysis_Product H₂O Oxidation_Product Oxidation Product Product->Oxidation_Product [O] Imine_Product Imine Adduct Product->Imine_Product + R₂C=O

Caption: Synthetic pathway and common impurity side reactions.

Diagram 2: Troubleshooting Workflow

G Start Impurity Detected in Batch Identify Identify Impurity (HPLC, NMR, MS) Start->Identify Determine_Cause Determine Root Cause Identify->Determine_Cause Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Determine_Cause->Implement_CAPA Repurify Repurify Batch (if necessary) Implement_CAPA->Repurify Reanalyze Reanalyze for Purity Repurify->Reanalyze Pass Batch Meets Specification Reanalyze->Pass Fail Batch Fails (Investigate Further) Reanalyze->Fail

Caption: A logical workflow for troubleshooting impurities.

References

  • Benchchem. Technical Support Center: Synthesis of 1-(2-Amino-6-methylphenyl)ethanone.
  • ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO).
  • Google Patents. WO2024130425A1 - Methods of making 2-amino-l-(3-hydroxy-2,6-dimethylphenyl)-5,6- dimethyl-lh-pyrrolo-[2,3-b]pyridine-3-carboxamide, a mytl inhibitor.
  • Prometheus.
  • ResearchGate. Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)
  • ACS Publications. Chemical Oxidation of 2,6-Dimethylaniline in the Fenton Process.
  • Benchchem. A Comparative Guide to Analytical Methods for Validating the Purity of Methyl 2-(3-aminophenoxy)
  • PMC. Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • Master Organic Chemistry.
  • PMC. Glycine Enolates: The Effect of Formation of Iminium Ions to Simple Ketones on α-Amino Carbon Acidity and a Comparison with Pyridoxal Iminium Ions.
  • Google Patents. CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)
  • Google Patents.
  • Development of an Asymmetric Hydrogenation Route to (S)-N-Boc-2,6-dimethyltyrosine.
  • Organic Chemistry Portal.
  • Taylor & Francis. Full article: Oxidation of 2,6-dimethylaniline by the Fenton, electro-Fenton and photoelectro-Fenton processes.
  • PubMed.
  • AKJournals. Oxidation of 2,6-dimethylaniline by the fluidized-bed Fenton process.
  • PMC. A Convenient Synthesis of Amino Acid Methyl Esters.
  • ChemScene. 1212897-89-6 | Methyl (S)-2-amino-2-(2,4-dimethylphenyl)
  • ResearchGate. Chemical Oxidation of 2,6-Dimethylaniline in the Fenton Process.
  • Agilent. Amino Acid Analysis.
  • Benchchem. Application Notes and Protocols for the Purification of [Amino(phenyl)methyl]phosphonic Acid.
  • PubMed. Oxidation of 2,6-dimethylaniline by the Fenton, electro-Fenton and photoelectro-Fenton Processes.
  • Chemistry Steps.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • PubMed.
  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Chemistry LibreTexts. 19.

Sources

Troubleshooting

Technical Support Center: Recrystallization Optimization for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

Welcome to the Technical Support Center. This guide provides advanced troubleshooting for the purification of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate via recrystallization.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting for the purification of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate via recrystallization. Due to the molecule's specific structural features—a basic primary amine, a hydrolytically sensitive methyl ester, and a highly lipophilic, sterically hindering 2,6-dimethylphenyl ring—researchers frequently encounter phase separation ("oiling out"), ester degradation, and poor polymorphic control.

This guide is designed to help you diagnose failures, understand the thermodynamic causality behind them, and implement self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Diagnostic Decision Tree

Before adjusting your protocol, identify the thermodynamic or kinetic failure point in your current recrystallization attempt.

PhaseLogic A Cooling Solution B T < T_cloud (Liquid-Liquid Separation) A->B High Supersaturation C T < T_melt (Solid-Liquid Nucleation) A->C Controlled Cooling + Seeding D Oiling Out (Impurity Trapping) B->D E High Purity Crystals C->E

Thermodynamic pathways of crystallization vs. oiling out (LLPS).

Part 2: Troubleshooting FAQs

Q1: During cooling, my solution forms a cloudy emulsion and settles as a viscous oil instead of crystallizing. Why does this happen, and how do I fix it? A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the solute's solubility limit (cloud point) is reached at a temperature higher than the melting point of the solute-solvent mixture[1][2]. Because your target molecule has a bulky 2,6-dimethylphenyl group, its crystal lattice energy is relatively low, making the melting point highly susceptible to depression in the presence of impurities[1]. When the compound liquefies first, impurities dissolve better in the oil droplets than in the bulk solvent, ruining purification[1].

  • Causality-Driven Solution: Shift to a solvent system where the cloud point is suppressed below the melting point. Dilute the mixture by adding 10-15% more of the primary solvent, reheat to form a single phase, and cool at a much slower rate ( ≤0.5∘ C/min)[1][3].

Q2: I am observing unexpected byproducts in my HPLC analysis after recrystallization. Could the solvent be reacting with my product? A2: Yes. Methyl 2-amino-2-(2,6-dimethylphenyl)acetate contains a reactive methyl ester. If you use primary alcohols other than methanol (e.g., Ethanol, 1-Propanol) under prolonged heating, transesterification will occur, yielding ethyl or propyl esters. Furthermore, if aqueous solvent mixtures are used and trace acidic/basic impurities from the upstream reaction remain, the ester will hydrolyze into the corresponding carboxylic acid.

  • Causality-Driven Solution: Strictly use aprotic solvent systems (e.g., EtOAc/Heptane) or anhydrous Methanol.

Q3: Can I use direct recrystallization to resolve the enantiomers of this chiral molecule? A3: No. Direct recrystallization of the racemate will not resolve enantiomers unless the molecule spontaneously forms a conglomerate (which is statistically rare). Because the alpha-carbon is chiral, you must first form a diastereomeric salt using a chiral resolving acid (e.g., L-tartaric acid or (+)-mandelic acid) in a polar solvent, and then recrystallize the resulting diastereomeric salt.

Part 3: Quantitative Solvent Selection

To maximize yield without precipitating impurities, you must map the metastable zone width (MSZW). The 2-amino group acts as a hydrogen bond donor/acceptor, while the 2,6-dimethylphenyl ring is highly lipophilic.

Solvent SystemRecommended Ratio (v/v)Rationale & CausalityRisk Profile
EtOAc / Heptane 1:3 to 1:5EtOAc solvates the polar amine; Heptane forces the lipophilic bulk out of solution. Excellent for tuning polarity.Low. Aprotic system completely prevents ester degradation.
MTBE / Hexane 1:4Lower boiling point reduces thermal stress on the molecule. Ideal for crudes with low melting points to prevent oiling out.Low. Highly volatile, easy to dry under vacuum.
Methanol / Water 4:1Strong rejection of highly lipophilic impurities.High. Risk of ester hydrolysis if trace acid/base is present.
Ethanol / Water N/ANOT RECOMMENDED. Critical. Transesterification will convert the methyl ester to an ethyl ester.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Solvent-Antisolvent Crystallization with Seeding

This protocol is designed to bypass the high activation energy of primary nucleation, preventing supersaturation buildup and subsequent oiling out[2].

Workflow Step1 1. Dissolve Crude in Primary Solvent (e.g., EtOAc) Step2 2. Hot Filtration (Remove Particulates) Step1->Step2 Step3 3. Add Antisolvent (Heptane) Until Cloud Point Step2->Step3 Step4 4. Add Drops of Primary Solvent to Clarify Step3->Step4 Step5 5. Cool & Add Seeds (Bypass Primary Nucleation) Step4->Step5 Step6 6. Isolate & Validate (LC-MS of Mother Liquor) Step5->Step6

Step-by-step workflow for solvent-antisolvent crystallization with seeding.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Methyl 2-amino-2-(2,6-dimethylphenyl)acetate in a minimum volume of boiling primary solvent (e.g., Ethyl Acetate).

  • Clarification: Perform a hot filtration to remove insoluble particulates. Causality: Particulates cause erratic heterogeneous nucleation, leading to inconsistent crystal sizes and solvent entrapment.

  • Antisolvent Addition: Add the antisolvent (e.g., Heptane) dropwise at elevated temperature until the solution becomes faintly turbid (reaching the cloud point).

  • Re-dissolution: Add 1-2 drops of the primary solvent until the solution is perfectly clear again. Causality: This places the thermodynamic system exactly at the solubility boundary without crossing into the unstable labile zone.

  • Seeding: Cool the solution by 5∘ C and add 1-2 mg of pure seed crystals.

  • Controlled Cooling: Ramp down the temperature at 0.5∘ C/min to 0∘ C.

  • Isolation: Filter the crystals via vacuum filtration and wash with cold antisolvent.

  • Self-Validation Step: Run an LC-MS or HPLC on both the isolated crystals and the concentrated mother liquor.

    • Success Criteria: Crystals show >95% purity. The mother liquor shows an absence of the target molecule (indicating maximized yield) and no M+14 (ethyl ester) or M−14 (carboxylic acid) peaks, confirming chemical stability during the process.

Protocol 2: Rescuing an "Oiled Out" Mixture

If you have already oiled out, do not discard the flask. Recrystallizations rarely result in a total loss of compound, as the material remains trapped in the flask[3].

Step-by-Step Methodology:

  • Re-dissolution: Reheat the mixture until the oil completely redissolves into a single, clear phase[3].

  • Solvent Adjustment: Add 10-15% more of the primary (solubilizing) solvent[1]. Causality: Oiling out occurs when the solute concentration is too high, hitting the liquid-liquid miscibility gap before the solid-liquid boundary. Dilution shifts the thermodynamic trajectory.

  • Slower Cooling: Insulate the flask (e.g., using a cork ring and paper towels) or use a programmable water bath to drastically slow the cooling rate[1].

  • Mechanical Stimulation: If oiling persists upon cooling, scratch the inside of the flask vigorously with a glass stirring rod. Causality: Scratching creates localized high-energy micro-surfaces that induce immediate crystal nucleation before the oil phase has time to separate.

References
  • Chemistry LibreTexts. "3.6F: Troubleshooting". Chemistry LibreTexts. URL:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo Applications. URL:[Link]

  • University of York. "Problems with Recrystallisations - Chemistry Teaching Labs". University of York. URL:[Link]

Sources

Optimization

Preventing oxidative degradation of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate during storage

Technical Support Center: Methyl 2-amino-2-(2,6-dimethylphenyl)acetate Introduction: Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a substituted amino acid ester with potential applications in synthetic chemistry and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

Introduction: Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a substituted amino acid ester with potential applications in synthetic chemistry and drug development. Its structure, featuring a primary amine and a sterically hindered phenyl group, presents unique stability challenges. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent, identify, and troubleshoot the oxidative degradation of this compound during storage and handling, ensuring the integrity and reproducibility of your experimental outcomes.

Section 1: Troubleshooting Guide for Compound Degradation

This section is designed to help you diagnose potential degradation of your Methyl 2-amino-2-(2,6-dimethylphenyl)acetate sample.

Q1: My solid sample of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate, which was initially a white or off-white powder, has developed a yellow or brownish tint. What does this indicate?

A1: A distinct color change is a primary visual indicator of chemical degradation.[1] For compounds containing amino groups, this discoloration often points to oxidation. The formation of highly conjugated, colored impurities, such as imines or other oxidation products, can occur upon exposure to atmospheric oxygen, light, or elevated temperatures. While a slight tint may not significantly impact every application, it signals a loss of purity and warrants immediate analytical investigation before use in sensitive experiments.

Q2: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis of the compound. How can I confirm if these are due to oxidative degradation?

A2: The appearance of new peaks, especially those eluting at different retention times than the parent compound, strongly suggests the presence of impurities or degradants. To confirm that these are products of oxidation, a Forced Degradation Study is the most definitive approach.[2][3] By intentionally exposing a small sample to oxidative stress (e.g., with hydrogen peroxide), you can observe if the peaks generated match those in your stored sample. This confirms the degradation pathway and validates that your analytical method is "stability-indicating," meaning it can separate the parent compound from its degradation products.[2]

Q3: My reaction yields are inconsistent or lower than expected when using a previously opened bottle of the compound. Could degradation be the cause?

A3: Absolutely. A gradual loss of activity or reactivity is a common consequence of compound degradation.[1] If your compound has oxidized, its purity is reduced, meaning you are adding less of the active starting material to your reaction than calculated. This directly impacts stoichiometry and leads to lower yields. Furthermore, the degradation products themselves could potentially interfere with your reaction mechanism or catalyst. We strongly recommend re-characterizing the purity of any older or suspect batches of starting material before use.

Q4: What is the likely chemical pathway for the oxidative degradation of this molecule?

A4: The primary amine is the most susceptible functional group to oxidation. Exposure to oxygen, potentially accelerated by light or trace metals, can lead to the formation of an imine intermediate. This intermediate can then undergo further reactions, including hydrolysis, to form a carbonyl compound (an α-keto ester) and other byproducts.

cluster_main Plausible Oxidative Degradation Pathway Compound Methyl 2-amino-2- (2,6-dimethylphenyl)acetate Imine Imine Intermediate Compound->Imine Oxidation (O2) [Light, Heat, Metal Ions] KetoEster α-Keto Ester + NH3 Imine->KetoEster Hydrolysis (H2O) Other Other Colored Byproducts Imine->Other

Caption: Plausible oxidative degradation pathway.

Section 2: FAQs for Proactive Prevention and Storage

This section provides best practices for the handling and storage of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate to prevent degradation.

Q1: What are the ideal long-term storage conditions for this compound?

A1: To maximize shelf-life and maintain purity, the compound must be rigorously protected from air, moisture, and light.[4][5] The ideal conditions are summarized in the table below.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric oxygen, which is the primary driver of oxidative degradation.[5] Argon is denser and can provide a better protective blanket.
Temperature -20°CReduces the kinetic rate of degradation reactions.[6][7] For short-term storage (days to weeks), 2-8°C is acceptable.
Light Protect from Light (Amber Vial)Photons can provide the activation energy needed to initiate oxidation, leading to photodegradation.[8][9]
Moisture Dry/Anhydrous ConditionsMoisture can facilitate hydrolytic degradation pathways and may accelerate oxidation.[10]

Q2: What type of container is best for storing and handling the compound?

A2: For optimal protection, use an amber glass vial with a secure, airtight cap. For researchers who will access the compound multiple times, we highly recommend packaging systems designed for air-sensitive reagents, such as Sigma-Aldrich's Sure/Seal™ bottles.[11][12] These bottles feature a septum-lined cap that allows for the removal of material via syringe under an inert atmosphere, preventing contamination of the bulk sample.[12]

Q3: How should I handle the compound on the bench to minimize exposure to air?

A3: Standard air-sensitive techniques are required.[13]

  • Glovebox: The best method is to handle the compound inside an inert atmosphere glovebox, which maintains extremely low levels of oxygen and moisture.[4][5]

  • Schlenk Line/Manifold: If a glovebox is unavailable, use a Schlenk line or a dual-bank vacuum/inert gas manifold.[13] This allows you to evacuate air from your flask and backfill it with nitrogen or argon.

  • Syringe Transfer: For transferring small quantities of the solid, you can create a positive pressure of inert gas in the storage bottle and use a syringe or a powder-funnel under a stream of inert gas for the transfer.

cluster_workflow Decision Workflow for Handling Start Need to Access Compound Glovebox_Check Glovebox Available? Start->Glovebox_Check Use_Glovebox Weigh and handle inside glovebox Glovebox_Check->Use_Glovebox Yes Schlenk_Check Schlenk Line Available? Glovebox_Check->Schlenk_Check No Use_Schlenk Use inert gas manifold and syringe/positive pressure techniques Schlenk_Check->Use_Schlenk Yes Last_Resort Quickly weigh in air, immediately purge container with inert gas, and seal. (High Risk of Degradation) Schlenk_Check->Last_Resort No

Caption: Decision workflow for handling the compound.

Q4: I need to make a stock solution. What are the best practices?

A4: Prepare stock solutions on the day of use whenever possible.[7] If storage is necessary:

  • Use a dry, anhydrous, aprotic solvent (e.g., DMSO, DMF) that has been degassed to remove dissolved oxygen.

  • Dissolve the compound under an inert atmosphere.

  • Dispense the solution into single-use aliquots in tightly sealed vials.

  • Purge the headspace of each vial with argon or nitrogen before sealing.

  • Store the aliquots frozen at -20°C or below.[6][7] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[14]

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study (Oxidative Stress)

This protocol helps confirm if observed impurities are from oxidation.

  • Preparation: Weigh approximately 1-2 mg of high-purity Methyl 2-amino-2-(2,6-dimethylphenyl)acetate into a clean glass vial.

  • Control Sample: Dissolve the solid in a suitable volume of your HPLC mobile phase (or a solvent like acetonitrile/water) to a known concentration (e.g., 1 mg/mL). This is your T=0 control.

  • Stress Sample: To a separate, identical sample, add a solution of 3% hydrogen peroxide (H₂O₂). The volume should be sufficient to dissolve the solid.[1]

  • Incubation: Gently mix both vials and let them stand at room temperature, protected from light.

  • Time Points: Collect aliquots from both the control and stress samples at various time points (e.g., 1, 4, 8, and 24 hours).[1]

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC-UV or LC-MS method.

  • Interpretation: Compare the chromatograms. An increase in specific impurity peaks in the stressed sample that correspond to peaks in your aged laboratory sample confirms their identity as oxidative degradants. A decrease in the main peak area confirms the degradation of the parent compound.[3]

Protocol 2: Analytical Method for Stability Assessment (HPLC-UV)

This provides a starting point for developing a stability-indicating method.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[1]

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 15-20 minutes. This should be optimized to achieve good separation between the parent peak and any impurity peaks.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm, as the phenyl ring provides strong UV absorbance. A PDA detector can be used to scan a range (e.g., 210-400 nm) to help identify peaks.[15]

  • Peak Purity Analysis: If using a PDA detector, perform peak purity analysis to ensure that the main compound peak is not co-eluting with any degradants.[3][16]

cluster_protocol Forced Degradation Workflow Prep Prepare Control (Solvent) & Stress (H₂O₂) Samples Incubate Incubate at Room Temp Prep->Incubate Sample Take Aliquots at T=0, 1, 4, 8, 24h Incubate->Sample Analyze Analyze by HPLC-UV/MS Sample->Analyze Compare Compare Chromatograms: Control vs. Stress vs. Aged Sample Analyze->Compare Confirm Confirm Degradation Pathway & Method Specificity Compare->Confirm

Caption: Experimental workflow for a forced degradation study.

References

  • Agilent Technologies. (n.d.). Troubleshooting Guide.
  • Pangoo. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz.
  • MilliporeSigma. (n.d.). Handling air-sensitive reagents AL-134. Division of Research Safety.
  • Herrmann, W. A., & Salzer, A. (n.d.). The Manipulation of Air-Sensitive Compounds. Georg Thieme Verlag.
  • Ossila. (n.d.). How to Store and Handle Air Sensitive Compounds.
  • MilliporeSigma. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • BenchChem. (2025). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ.
  • BenchChem. (2025). Technical Support Center: Troubleshooting CH-0793076 Degradation in Solution.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls in Forced Degradation Studies.
  • BenchChem. (2025). Storage and handling guidelines for Amino-PEG14-acid.
  • Li, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PeerJ, 9, e11877.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Syngenta. (2017). A practical guide to forced degradation and stability studies for drug substances.
  • IJNRD. (2024, March 3). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD.org.
  • Kandil, M.A., et al. (2011). Effect of Light and Temperature on Chlorfenapyr and Identification of its Main Degradation Products. Research Journal of Environmental Toxicology, 5, 316-322.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • Forster, A.L. (2020). Effect of Elevated Temperature and Humidity on Fibers Based on 5-amino-2-(p-aminophenyl) benzimidazole (PBIA). Journal of Materials Science, 55, 12345-12361.

Sources

Troubleshooting

Resolving HPLC peak tailing for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate analysis

Technical Support Center: Resolving HPLC Peak Tailing Welcome to the technical support guide for resolving HPLC peak tailing, with a special focus on the analysis of basic compounds such as Methyl 2-amino-2-(2,6-dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Peak Tailing

Welcome to the technical support guide for resolving HPLC peak tailing, with a special focus on the analysis of basic compounds such as Methyl 2-amino-2-(2,6-dimethylphenyl)acetate. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter this common yet frustrating chromatographic challenge. Our goal is to provide you with a logical, scientifically-grounded framework to diagnose the root cause of peak asymmetry and implement effective, robust solutions.

Frequently Asked Questions (FAQs) - First Principles

Q1: What exactly is peak tailing and how do I know if I have a problem?

A: Peak tailing is a common form of peak distortion where the back half of the chromatographic peak is broader than the front half.[1][2] In an ideal, perfectly symmetrical peak (a Gaussian distribution), the peak would be a mirror image around its center. Tailing indicates a secondary, undesirable interaction is occurring within your HPLC system.[3]

To quantify this, we use the USP Tailing Factor (T) . A value of T = 1.0 indicates perfect symmetry. Most regulatory methods require a tailing factor of T < 2.0, although T ≤ 1.5 is a more desirable target for robust quantification.[1]

  • T > 1.2: Peak tailing is present and should be investigated.

  • T > 1.5: The issue is significant and likely impacting resolution and integration accuracy.[1][2]

You can calculate this value using the formula provided by most chromatography data systems (CDS), which measures the peak width at 5% of the peak height.

Systematic Troubleshooting Guide

Peak tailing for basic analytes like Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is most often a chemical problem, not a physical one. The primary amine in your analyte is the key. This basic functional group can be protonated and interact strongly with acidic sites on the column packing material.[1][2][4] The following workflow provides a systematic approach to resolving the issue.

Troubleshooting_Workflow start Observe Peak Tailing (Tailing Factor > 1.2) check_chemical Is the Analyte Basic? (e.g., contains an amine) start->check_chemical check_instrumental Are ALL Peaks Tailing? (Neutrals, Acids, Bases) start->check_instrumental OR silanol_issue Primary Cause: Secondary Silanol Interactions check_chemical->silanol_issue Yes mobile_phase_opt Step 1: Mobile Phase Optimization silanol_issue->mobile_phase_opt adjust_ph Adjust pH (≤ 3.0) mobile_phase_opt->adjust_ph add_additive Add Competing Base (e.g., TEA) mobile_phase_opt->add_additive column_select Step 2: Stationary Phase Evaluation adjust_ph->column_select If tailing persists add_additive->column_select If tailing persists new_column Use Modern, Base- Deactivated Column (Type B Silica, Hybrid) column_select->new_column guard_column Check/Replace Guard Column column_select->guard_column instrumental_issue Possible Cause: Instrumental/Physical Problem check_instrumental->instrumental_issue Yes check_fittings Check Fittings & Tubing for Dead Volume instrumental_issue->check_fittings check_void Check for Column Void or Blocked Frit instrumental_issue->check_void

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Q2: The troubleshooting diagram points to "Silanol Interactions." What are they and why do they affect my amine-containing analyte?

A: Standard reversed-phase HPLC columns are made from silica particles. During manufacturing, not all silanol groups (Si-OH) on the silica surface are bonded with the C18 chains. These remaining, or "residual," silanol groups are acidic.[2][3]

Your analyte, Methyl 2-amino-2-(2,6-dimethylphenyl)acetate, has a basic primary amine group. In a typical reversed-phase mobile phase (pH 3-7), this amine group will be protonated (positively charged, -NH3+), while the acidic silanol groups will be deprotonated (negatively charged, Si-O-). This leads to a strong secondary ionic interaction, much like ion-exchange chromatography.[5][6]

This secondary retention mechanism is problematic because:

  • It is a different retention mechanism from the primary hydrophobic interaction.[1][2]

  • The kinetics of this interaction can be slow, meaning the analyte molecules don't elute in a tight, symmetrical band.

  • These active sites are easily saturated, leading to non-linear chromatography and peak distortion, especially at higher concentrations.[3]

The result is a tailing peak, where a portion of the analyte is "stuck" on these active sites and elutes later than the main band.

Q3: How can I use the mobile phase to fix peak tailing?

A: Modifying your mobile phase is the fastest and most cost-effective strategy. The goal is to minimize the ionic interaction between your protonated amine and the deprotonated silanols. You have two primary tools: pH adjustment and mobile phase additives .

Strategy 1: Mobile Phase pH Adjustment

By lowering the mobile phase pH, you can suppress the ionization of the acidic silanol groups.[1][2] If the silanols are fully protonated (Si-OH), their negative charge is neutralized, and the strong ionic attraction with your protonated analyte is eliminated.

Protocol: Systematic Mobile Phase pH Adjustment

  • Baseline: Prepare your mobile phase as usual and note the tailing factor for your analyte.

  • Prepare Acidic Mobile Phase: Prepare an aqueous mobile phase with a pH of ≤ 3.0. A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water.

    • Note: Ensure your column is rated for use at low pH. Most modern silica columns are stable down to pH 2.0, but older columns may degrade.[1]

  • Equilibration: Flush the column with at least 10-15 column volumes of the new, low-pH mobile phase before injecting your sample.

  • Analysis: Inject your sample and compare the tailing factor to your baseline. You should observe a significant improvement in peak symmetry.

Strategy 2: Use of Mobile Phase Additives (Competing Bases)

Another approach is to add a small concentration of another basic compound, often a tertiary amine, to the mobile phase.[7] This "competing base" will preferentially interact with the active silanol sites, effectively masking them from your analyte.[8]

AdditiveTypical ConcentrationVolatility (LC-MS)Comments
Triethylamine (TEA) 10-50 mM (0.1-0.5%)PoorVery effective silanol masker but can suppress MS signal. Best for UV-only methods.[2]
Ammonium Acetate/Formate 5-20 mMGoodProvides some ionic strength to shield silanols and is MS-friendly.[9]
Hexylamine 5-10 mMModerateFound to be an effective masking agent due to its structure and required low concentration.[8]

Q4: My mobile phase adjustments helped, but the peak is still tailing. What's next?

A: If mobile phase optimization is insufficient, the issue lies with the stationary phase itself. This can be due to column degradation or, more likely, the use of an older column technology that is not well-suited for basic compounds.

Choosing a "Base-Deactivated" Column

Modern HPLC columns are specifically engineered to minimize silanol activity and provide excellent peak shape for bases.[10] If you are using an older column (often designated as "Type A" silica), switching to a modern column is the most robust long-term solution.[2]

Column TechnologyMechanism of Base-DeactivationSuitability for Amines
High-Purity, "Type B" Silica Made from silica with very low metal content, reducing silanol acidity.[2]Good
End-Capped Phases Residual silanols are chemically bonded ("capped") with a small silane (e.g., trimethylsilane) to block them.[1][10][11]Very Good
Polar-Embedded Phases A polar functional group (e.g., amide) is embedded in the alkyl chain. This shields nearby silanols.[10][12]Excellent
Hybrid Silica Phases Silica particles that incorporate organic groups into the underlying matrix, reducing the overall number of silanols.Excellent

If your method is established and you cannot change the column chemistry, ensure you are using a guard column. A contaminated guard column can be a significant source of peak tailing and replacing it is a simple fix.

Q5: Could the problem be with my instrument or sample preparation?

A: While less common for a single basic analyte, instrumental issues can cause peak distortion for all peaks in your chromatogram.

  • Extra-Column Volume: Excessive tubing length or using tubing with a wide internal diameter between the injector, column, and detector can cause peak broadening and tailing.[3][11] Ensure all connections are made with appropriate, low-dead-volume fittings.

  • Column Void: A void or channel can form at the head of the column bed over time, creating a non-uniform flow path that distorts the peak shape.[1][13] This can sometimes be fixed by reversing and flushing the column (check manufacturer's instructions first).[1]

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a "shark-fin" or tailing peak.[3][14] Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves dramatically, you were overloading the column.

  • Solvent Mismatch: If your sample is dissolved in a much stronger solvent than your mobile phase (e.g., 100% Acetonitrile into a 10% Acetonitrile mobile phase), it can cause peak distortion.[3][14] Ideally, your sample solvent should be as close to the initial mobile phase composition as possible.[14]

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Common Causes Of Peak Tailing in Chrom
  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.com.
  • HPLC Column Selection: Core to Method Development (Part II).
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • HPLC Peak Tailing. Axion Labs.
  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • Effect of pH on LC-MS Analysis of Amines.
  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Exploring the Role of pH in HPLC Separ
  • The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings.
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chrom

Sources

Optimization

Technical Support Center: Strategies for Coupling Sterically Hindered Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

Welcome to the technical support resource for navigating the challenges associated with the coupling reactions of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate. This guide is designed for researchers, chemists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for navigating the challenges associated with the coupling reactions of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties due to the significant steric hindrance posed by the 2,6-dimethylphenyl moiety. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction success.

Troubleshooting Guide: Common Issues and Solutions

The coupling of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is frequently plagued by low to nonexistent yields when employing standard protocols. The primary obstacle is the steric bulk of the two ortho-methyl groups, which significantly shields the amine, hindering its nucleophilic attack on the activated carboxylic acid partner.

Problem Potential Cause Recommended Solution & Rationale
Low or No Product Formation Insufficient Reagent Reactivity: Standard carbodiimide reagents (e.g., DCC, EDC) are often not potent enough to overcome the high activation energy barrier imposed by steric hindrance.[1]Upgrade to High-Activity Coupling Reagents: Employ uronium/aminium salts like HATU , HCTU , or COMU , or phosphonium salts such as PyBOP or PyAOP .[1][2] These reagents form highly reactive O-acylisourea or activated ester intermediates that are more susceptible to attack by the hindered amine. HATU is particularly effective as it generates highly reactive OAt esters.[1]
Inadequate Reaction Conditions: Sterically hindered reactions are kinetically slow and may not reach completion under standard timeframes and temperatures.[1]Optimize Reaction Time and Temperature: Increase the reaction time, potentially to an overnight duration.[1] Gentle heating can also be beneficial, but must be carefully monitored to minimize the risk of racemization.[1] Microwave-assisted synthesis is a powerful technique to accelerate these sluggish reactions.[1]
Poor Solvation: In solid-phase synthesis, poor swelling of the resin or aggregation of the growing peptide chain can further impede the reaction by making the reactive sites inaccessible.[1]Select an Appropriate Solvent: N-methylpyrrolidone (NMP) often provides superior solvation compared to Dimethylformamide (DMF) for complex or aggregating sequences.[1] For particularly challenging cases, a solvent mixture such as DCM/DMF/NMP may be advantageous.[1]
Presence of Side Products Guanidinylation of the Amine: Uronium/aminium-based coupling reagents (like HBTU, HATU) can sometimes lead to the formation of a guanidinium byproduct with the amine, effectively capping the chain.[3]Minimize Excess Reagent and Pre-activation Time: Avoid using a large excess of the uronium/aminium reagent and keep the pre-activation time of the carboxylic acid to a minimum (typically 1-5 minutes) before introducing the amine.[1][3] Phosphonium-based reagents like PyBOP do not cause this side reaction.
Racemization: Elevated temperatures or prolonged exposure to basic conditions can lead to the epimerization of the chiral center.[4][5]Careful Control of Base and Temperature: Use a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA). If heating is necessary, apply it judiciously and for the shortest effective duration. Additives like HOBt or Oxyma Pure can help to suppress racemization.[2]
Complete Reaction Failure Extreme Steric Hindrance: In some cases, particularly with a sterically demanding carboxylic acid partner, even the most potent coupling reagents may fail.Consider Alternative Activation Strategies: Convert the carboxylic acid to a more reactive acyl fluoride using reagents like TFFH or an acyl chloride with oxalyl chloride.[6][7] These intermediates are significantly more electrophilic and can react with highly hindered or electron-deficient amines where other methods fail.[6]
Decision Workflow for Overcoming Steric Hindrance

The following diagram illustrates a logical workflow for troubleshooting and optimizing the coupling of sterically hindered amines like Methyl 2-amino-2-(2,6-dimethylphenyl)acetate.

Steric_Hindrance_Workflow Start Start: Coupling of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate Standard_Conditions Attempt Coupling with Standard Reagents (e.g., HBTU, DIPEA, DMF) Start->Standard_Conditions Check_Yield Reaction Outcome? Standard_Conditions->Check_Yield Success High Yield: Success! Check_Yield->Success >80% Low_Yield Low/No Yield Check_Yield->Low_Yield <80% Troubleshoot Troubleshooting Options Low_Yield->Troubleshoot Upgrade_Reagent Upgrade Coupling Reagent (e.g., HATU, PyAOP, COMU) Troubleshoot->Upgrade_Reagent Reagent Optimize_Conditions Optimize Conditions (Time, Temp, Microwave) Troubleshoot->Optimize_Conditions Conditions Change_Solvent Change Solvent (e.g., NMP) Troubleshoot->Change_Solvent Solvent Re_evaluate Re-evaluate Outcome Upgrade_Reagent->Re_evaluate Optimize_Conditions->Re_evaluate Change_Solvent->Re_evaluate Re_evaluate->Success Improved Extreme_Measures Still Failing: Alternative Activation Re_evaluate->Extreme_Measures No Improvement Acyl_Fluoride Acyl Fluoride/Chloride Formation (e.g., TFFH, Oxalyl Chloride) Extreme_Measures->Acyl_Fluoride Final_Check Final Outcome? Acyl_Fluoride->Final_Check Final_Success Success Final_Check->Final_Success Success

Caption: Troubleshooting workflow for sterically hindered couplings.

Frequently Asked Questions (FAQs)

Q1: Why are standard coupling reagents like DCC or EDC ineffective for this substrate?

A1: Dicyclohexylcarbodiimide (DCC) and other simple carbodiimides are often insufficiently reactive for sterically demanding couplings.[1] The intermediates they form are not activated enough to overcome the high energy barrier created by the bulky 2,6-dimethylphenyl group, leading to very slow or nonexistent reaction rates.[4] More powerful in-situ activating agents like HATU or PyBOP are required to generate more reactive intermediates.[1]

Q2: What makes HATU and PyAOP superior choices for this type of coupling?

A2: HATU and PyAOP are considered among the most efficient coupling reagents because they form highly reactive OAt (1-hydroxy-7-azabenzotriazole) esters.[1] The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance during the aminolysis step, which accelerates the rate of amide bond formation, a crucial factor when dealing with sterically hindered amines.

Q3: When should I consider moving to an acyl fluoride or acyl chloride strategy?

A3: This strategy should be reserved for cases where even potent uronium/phosphonium reagents have failed.[1] The conversion of a carboxylic acid to an acyl fluoride or chloride dramatically increases its electrophilicity.[6][7] This is a robust method for coupling extremely hindered substrates or electronically deactivated amines, but it requires careful handling of the reagents (e.g., oxalyl chloride is toxic and moisture-sensitive).

Q4: Can I use Buchwald-Hartwig amination for this transformation?

A4: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, typically between an aryl halide and an amine.[8][9] While it is a cornerstone for synthesizing aryl amines, it is not a direct substitute for a standard amide coupling between a carboxylic acid and an amine. If your synthetic route involves coupling an aryl halide with Methyl 2-amino-2-(2,6-dimethylphenyl)acetate, then the Buchwald-Hartwig reaction, particularly with ligands designed for sterically hindered substrates, would be highly relevant.[8][10]

Q5: How can I monitor the reaction to know if a double coupling is necessary?

A5: In solid-phase peptide synthesis, the Kaiser test is commonly used to detect free primary amines. However, since Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a primary amine, a positive Kaiser test (blue beads) after the initial coupling would indicate unreacted amine, signaling the need for a second coupling.[11] For solution-phase synthesis, reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of starting materials.

Experimental Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of a generic carboxylic acid to Methyl 2-amino-2-(2,6-dimethylphenyl)acetate in solution phase.

Materials:

  • Methyl 2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride

  • Carboxylic acid of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Free Amine:

    • Dissolve Methyl 2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride (1.0 eq) in DCM.

    • Wash with saturated aqueous NaHCO₃ to neutralize the hydrochloride and extract the free amine into the organic layer.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine. Use immediately.

  • Activation of the Carboxylic Acid:

    • In a separate, dry, inert-atmosphere flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF or NMP.

    • Stir the mixture at room temperature for 2-3 minutes.

  • Coupling Reaction:

    • To the activated carboxylic acid mixture, add DIPEA (2.5 eq).

    • Immediately add a solution of the free Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (1.0 eq) in a minimal amount of anhydrous DMF or NMP.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require several hours to overnight for completion.[1]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

References

  • Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA, 72(10), 681-686. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Wikipedia. (2023, October 27). Buchwald–Hartwig amination. [Link]

  • Schäfer, G., & Bode, J. W. (2018). The synthesis of sterically hindered amides. PubMed. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Newman, S. G., & Dunsford, J. J. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Gandeepan, P., & Ackermann, L. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society. [Link]

  • Vantourout, J. C., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Rehman, A. U., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Lu, C.-J., et al. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Liquid-Liquid Extraction for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate Recovery

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the liquid-liquid extraction (LLE) of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate. It is desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the liquid-liquid extraction (LLE) of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate. It is designed to address common challenges and provide a framework for systematic optimization, ensuring high recovery and purity.

I. Foundational Principles: Understanding the Chemistry of Extraction

Success in liquid-liquid extraction hinges on a solid understanding of the physicochemical properties of the target analyte. For Methyl 2-amino-2-(2,6-dimethylphenyl)acetate, an amino ester, the key to efficient extraction lies in manipulating its ionization state. In its neutral, non-ionized form, the compound is more soluble in organic solvents, while in its protonated, charged form, it preferentially partitions into the aqueous phase.[1] This behavior is governed by the pH of the aqueous phase relative to the pKa of the amine group.[2][3]

The Critical Role of pH

The extraction of basic compounds like Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is highly dependent on pH.[1][4] To maximize its partitioning into an organic solvent, the pH of the aqueous solution should be adjusted to be at least two units above the pKa of the amine.[2][3] This ensures the amine is predominantly in its neutral, or "free base," form, which is more hydrophobic and thus more soluble in the organic phase.[4] Conversely, to extract the amine from an organic phase into an aqueous phase (a technique known as back-extraction), the pH of the aqueous solution should be lowered to at least two units below the pKa, protonating the amine and making it more hydrophilic.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the liquid-liquid extraction of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate.

Issue 1: Poor Recovery of the Target Compound in the Organic Phase

Q: I'm performing an extraction from an aqueous solution, but my recovery of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate in the organic layer is consistently low. What could be the cause?

A: Low recovery is often linked to suboptimal pH or an inappropriate solvent choice. Here’s a systematic approach to troubleshooting:

  • Verify the pH of the Aqueous Phase: The most common reason for poor extraction of a basic compound into an organic solvent is an insufficiently high pH.[4] For an amine, you want to ensure it is in its neutral form.

    • Actionable Advice: Measure the pH of your aqueous phase before extraction. Ensure it is at least two pH units above the pKa of the amine group on your target molecule. If the pKa is unknown, empirical testing at pH 9 and 11 is a good starting point for basic analytes.[4]

  • Re-evaluate Your Choice of Organic Solvent: The principle of "like dissolves like" is paramount. The polarity of your solvent should be matched to the polarity of the neutral form of your analyte.[2]

    • Actionable Advice: If your current solvent is not providing adequate recovery, consider a solvent with a different polarity. For amino esters, solvents like ethyl acetate, dichloromethane, or methyl tert-butyl ether (MTBE) are often effective. It's recommended to perform small-scale trials with a few different solvents to determine the optimal choice empirically.

  • Consider the "Salting Out" Effect: The addition of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase the partitioning of your target compound into the organic phase.[2][4] This is because the salt increases the polarity of the aqueous phase, effectively "pushing" the less polar analyte into the organic layer.

    • Actionable Advice: Saturate your aqueous phase with sodium chloride before extraction. This can significantly improve recovery, especially for more polar analytes.[2]

Issue 2: Emulsion Formation at the Solvent Interface

Q: During the extraction, a thick, stable emulsion is forming between the aqueous and organic layers, making separation impossible. How can I resolve this?

A: Emulsion formation is a frequent challenge in liquid-liquid extraction, often caused by vigorous shaking or the presence of surfactant-like impurities.[3][5][6]

  • Prevention is Key:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[6][7] This provides sufficient interfacial contact for extraction without the high energy input that leads to emulsion formation.

  • Breaking an Existing Emulsion:

    • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help break an emulsion by increasing the ionic strength of the aqueous layer.[6][7]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

    • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can break the emulsion.[6]

    • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to the resolution of the emulsion.[8]

Issue 3: Difficulty with Back-Extraction into an Aqueous Acidic Phase

Q: I have successfully extracted my compound into the organic phase, but now I am struggling to back-extract it into an acidic aqueous solution. What's going wrong?

A: Incomplete back-extraction is typically due to the pH of the acidic solution not being low enough to fully protonate the amine.

  • Ensure Sufficiently Low pH: The pH of the aqueous acid solution should be at least two units below the pKa of the amine.[2]

    • Actionable Advice: Use a stronger acid or a more concentrated solution of your current acid. For example, if 1M HCl is not effective, try 2M or 3M HCl. Verify the final pH of the aqueous layer after mixing.

  • Consider the Counter-ion: The nature of the acid used can sometimes influence the solubility of the resulting ammonium salt.

    • Actionable Advice: If you are using an acid with a large, non-polar counter-ion, it might be worth trying a different acid with a smaller, more polar counter-ion.

III. Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for extracting Methyl 2-amino-2-(2,6-dimethylphenyl)acetate?

A1: There is no single "best" solvent, as the optimal choice depends on factors such as the composition of the initial mixture and the desired purity. However, good starting points for an amino ester would be solvents of intermediate polarity like ethyl acetate or dichloromethane. A systematic approach to solvent selection, involving small-scale trials with a range of solvents, is highly recommended.

Q2: How many extractions are necessary for complete recovery?

A2: It is generally more efficient to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. For most applications, three to five sequential extractions are sufficient to ensure near-quantitative recovery.

Q3: How can I confirm that my extraction was successful and determine the recovery?

A3: To quantify your recovery, you will need an analytical method to determine the concentration of your target compound in the final extract. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for quantifying compounds.[9]

  • Gas Chromatography (GC): Suitable if the compound is volatile and thermally stable.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Can be used to determine the concentration of the analyte by integrating its signals against an internal standard.[10]

Q4: Can I use a continuous liquid-liquid extraction setup?

A4: Yes, for larger-scale operations or when dealing with compounds that have a low partition coefficient, continuous liquid-liquid extraction can be highly advantageous. Automated systems that control pH and phase ratios can lead to highly efficient and selective separations.[11][12]

Q5: What safety precautions should I take during liquid-liquid extraction?

A5: Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the flammability and toxicity of the solvents you are using. When using a separatory funnel, be sure to vent it frequently to release any pressure buildup, especially when using volatile solvents or performing an acid-base reaction that may generate gas.

IV. Experimental Protocols & Data Presentation

Protocol 1: Determining the Optimal Organic Solvent
  • Prepare a stock solution of your crude Methyl 2-amino-2-(2,6-dimethylphenyl)acetate mixture in the initial aqueous phase.

  • Aliquot equal volumes of this stock solution into several small vials.

  • To each vial, add an equal volume of a different immiscible organic solvent (e.g., ethyl acetate, dichloromethane, toluene, hexane).

  • Adjust the pH of the aqueous layer in each vial to be >2 units above the pKa of the amine.

  • Mix each vial gently but thoroughly for a set amount of time (e.g., 2 minutes).

  • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.

  • Carefully remove a sample from the organic layer of each vial.

  • Analyze each organic sample using a suitable analytical technique (e.g., HPLC) to determine the concentration of the target compound.

  • The solvent that yields the highest concentration is the most effective for the extraction.

SolventPolarity IndexRelative Recovery (%)
Hexane0.115
Toluene2.445
Dichloromethane3.185
Ethyl Acetate4.495

Note: The data presented in this table is illustrative and will vary based on the specific experimental conditions.

Protocol 2: Optimizing the pH for Extraction
  • Using the optimal solvent determined in Protocol 1, prepare several identical biphasic mixtures of your crude product in the aqueous phase and the chosen organic solvent.

  • Adjust the pH of the aqueous layer in each mixture to a different value (e.g., 8.0, 8.5, 9.0, 9.5, 10.0, 10.5, 11.0).

  • Mix, separate, and analyze the organic layer from each mixture as described in Protocol 1.

  • Plot the recovery of your target compound as a function of pH to determine the optimal pH for extraction.

V. Visualizing the Workflow

Liquid-Liquid Extraction Workflow

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis & Further Processing start Aqueous Solution Containing Analyte add_solvent Add Immiscible Organic Solvent start->add_solvent adjust_ph Adjust Aqueous pH > pKa + 2 add_solvent->adjust_ph mix Gentle Mixing (Inversion) adjust_ph->mix separate Allow Layers to Separate mix->separate collect_organic Collect Organic Layer separate->collect_organic analyze Analyze for Recovery/Purity (e.g., HPLC) collect_organic->analyze back_extract Optional: Back-Extraction collect_organic->back_extract for further purification end Pure Analyte in Organic Solvent analyze->end Amine_Equilibrium cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_Protonated R-NH3+ (Protonated, Water-Soluble) Aqueous_Neutral R-NH2 (Neutral) Aqueous_Protonated->Aqueous_Neutral pH > pKa Aqueous_Neutral->Aqueous_Protonated pH < pKa Organic_Neutral R-NH2 (Neutral, Organic-Soluble) Aqueous_Neutral->Organic_Neutral Partitioning

Caption: The effect of pH on the equilibrium and phase partitioning of an amine.

VI. References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Extraction of Degradation Products in Amine Absorption Solution for CO 2 Capture in Flue Gases from Coal Combustion. Retrieved from [Link]

  • PMC. (2023). Extraction of some essential amino acids using aqueous two-phase systems made by sugar-based deep eutectic solvents. Retrieved from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Retrieved from [Link]

  • ACS Publications. (2023). Quantification of Amines in Refinery Process Water via Surface-Enhanced Raman Spectroscopy. Energy & Fuels. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Retrieved from [Link]

  • Journal of Engineering Studies and Research. (2009). AMINO ACIDS RECUPERATION BY LIQUID-LIQUID EXTRACTION AND SUPPORTED LIQUID MEMBRANE EXTRACTION. OPTIMIZATION OF THE PROCESSES. Retrieved from [Link]

  • ACS Publications. (2018). A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures. Retrieved from

  • PMC. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from [Link]

  • ResearchGate. (2021). Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. Retrieved from [Link]

  • PMC. (2023). Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor. Retrieved from [Link]

  • Gavin Publishers. (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?. Retrieved from [Link]

  • ACS Publications. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Retrieved from [Link]

  • SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved from [Link]

  • Prometheus. (n.d.). Amino Acid extraction and quantification. Retrieved from [Link]

  • MDPI. (2024). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. Retrieved from [Link]

  • AZoM. (2016). Measuring Amine Strength in Absorption and Regeneration Solutions Using Handheld Raman. Retrieved from [Link]

  • JoVE. (2024). Video: Extraction: Effects of pH. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • ACS Publications. (2023). Dissociation Constants of Amine Solvents Used in CO2 Capture: Titrimetric Estimation and Density Functional Theory Calculation. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

This guide provides an in-depth analysis and comparison of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for the compound Methyl 2-amino-2-(2,6-dimethylphenyl)acetate. As a critical analyti...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for the compound Methyl 2-amino-2-(2,6-dimethylphenyl)acetate. As a critical analytical technique in modern chemistry and drug development, NMR spectroscopy offers unparalleled insight into molecular structure.[1] This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for compound verification, purity assessment, and quality control.[2][3]

The structural information gleaned from NMR is foundational for confirming the identity of newly synthesized molecules, identifying impurities, and understanding the molecular architecture of active pharmaceutical ingredients (APIs).[4][5] We will explore the causality behind experimental choices, interpret the spectral data with supporting evidence, and provide a self-validating framework for analysis.

Molecular Structure and Predicted Spectral Features

The first step in any spectral analysis is a thorough examination of the molecule's structure to predict the number and type of signals.

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (C₁₁H₁₅NO₂)

The structure features several key functional groups: a 2,6-disubstituted aromatic ring, a chiral center at the alpha-carbon, an amino group, and a methyl ester. Due to the symmetry of the 2,6-dimethylphenyl group, we can predict the number of unique proton and carbon environments.

  • Proton (¹H) Environments: We anticipate signals for the methoxy (–OCH₃) protons, the two aromatic methyl (Ar–CH₃) groups (which are equivalent), the methine (α-CH) proton, the amino (–NH₂) protons, and the aromatic protons on the phenyl ring. The two meta-protons are equivalent, and the single para-proton is unique.

  • Carbon (¹³C) Environments: We expect distinct signals for the methoxy carbon, the two equivalent aromatic methyl carbons, the methine (α-C) carbon, the ester carbonyl carbon (C=O), and the carbons of the aromatic ring. Due to symmetry, the two ortho-carbons (C2' and C6') are equivalent, as are the two meta-carbons (C3' and C5'). The ipso-carbon (C1') and the para-carbon (C4') are unique.

Below is a diagram of the molecule with unique protons and carbons labeled for reference in the subsequent analysis.

Caption: Molecular structure with labeled proton and carbon environments.

Experimental Protocol for NMR Data Acquisition

The integrity of NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[6] The following protocol outlines a self-validating system for acquiring high-fidelity spectra.

Workflow for NMR Analysis

G A Sample Preparation (Dissolution in Deuterated Solvent, Filtration) B NMR Tube Loading (High-Quality Tube, Correct Volume) A->B C Instrument Setup (Tuning, Locking, Shimming) B->C D Parameter Optimization (Pulse Width, Relaxation Delay) C->D E Data Acquisition (¹H and ¹³C Spectra) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Peak Picking, Integration, Interpretation) F->G

Caption: Standardized workflow for acquiring and processing NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as its residual peak should not overlap with signals of interest.

    • To ensure magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug into a high-quality NMR tube (e.g., Wilmad, Norell).[6] This removes any suspended solids that can degrade spectral resolution.

  • Instrument Configuration:

    • The experiments should be performed on a spectrometer with a field strength of at least 300 MHz for sufficient signal dispersion.

    • Before acquisition, the instrument must be tuned to the correct frequencies for ¹H and ¹³C, and the magnetic field locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • For ¹H NMR: A standard single-pulse experiment is typically sufficient. A 90° pulse width of around 8-13 µs is common.[7] A relaxation delay (d1) of 1-2 seconds is generally adequate for qualitative analysis.

    • For ¹³C NMR: A proton-decoupled experiment is standard to produce singlets for each carbon, simplifying the spectrum. A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons (like the carbonyl and ipso-aromatic carbons) which have longer relaxation times (T1). This ensures that signals are not saturated and that integrations (if performed) are more accurate.

  • Data Processing:

    • The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform (FT).

    • The spectrum is then phase-corrected to ensure all peaks are in the positive absorptive mode.

    • A baseline correction is applied to produce a flat baseline, which is essential for accurate integration.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons.[8] Protons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those near electronegative atoms or in aromatic systems are "deshielded" and appear at higher chemical shifts (downfield).[9]

¹H NMR Data Summary
Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~7.15-7.003HMultiplet (m)Ar–H (m, p)Aromatic protons resonate in this characteristic downfield region due to the ring current effect.[10][11] The overlapping signals of the two meta-protons and one para-proton create a complex multiplet.
~4.501HSinglet (s)α-CH This methine proton is adjacent to two electron-withdrawing groups (the amino group and the ester-substituted aromatic ring), causing a significant downfield shift.
~3.703HSinglet (s)–OCHProtons of a methyl ester typically appear in this region, deshielded by the adjacent oxygen atom.[12]
~2.356HSinglet (s)Ar–CHBenzylic protons appear in this region.[11] The signal is a singlet as there are no adjacent protons, and it integrates to 6H, confirming the equivalence of the two methyl groups.
~1.802HBroad Singlet (br s)–NHAmine protons often appear as a broad signal and can have a variable chemical shift.[13] Their signal is typically not split by neighboring protons due to rapid chemical exchange.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The chemical shift is highly dependent on the carbon's hybridization and its electronic environment.[14]

¹³C NMR Data Summary
Chemical Shift (δ, ppm)AssignmentRationale
~174C =O (Ester)Carbonyl carbons are highly deshielded and consistently appear at the far downfield end of the spectrum (160-220 ppm).[14]
~138C -Ar (ortho, C2'/C6')The two ortho carbons are substituted with methyl groups, which influences their chemical shift. Carbons within an aromatic ring typically resonate between 120-150 ppm.[10]
~135C -Ar (ipso, C1')The ipso-carbon (the one attached to the rest of the molecule) is a quaternary carbon and its shift is influenced by the attached substituent.
~129C H-Ar (para, C4')The para-carbon's chemical shift is influenced by the electronic nature of the substituent at the C1' position.
~128C H-Ar (meta, C3'/C5')Substituent effects on meta carbons are generally smaller compared to ortho and para positions.[15][16]
~58α-C HThis sp³-hybridized carbon is bonded to both a nitrogen and the aromatic ring, placing it in this expected region.
~52–OC H₃The carbon of the methoxy group is deshielded by the attached oxygen atom.
~19Ar–C H₃The carbons of the two equivalent aromatic methyl groups are in a typical aliphatic sp³ region.

Comparative Analysis and Structural Confirmation

The combined data from both ¹H and ¹³C NMR spectra provide a comprehensive and confirmatory fingerprint of the molecule.

  • Complementary Evidence: The ¹H NMR spectrum confirms the number of protons in each unique environment through integration (e.g., the 6H singlet for the two equivalent Ar-CH₃ groups and the 3H singlet for the -OCH₃ group). The ¹³C spectrum confirms the number of unique carbon environments, including the quaternary carbons (C=O, ipso-C, ortho-C) that are invisible in the ¹H spectrum.

  • Functional Group Corroboration: The downfield ¹³C signal at ~174 ppm is definitive for the ester carbonyl group. This is complemented by the ¹H signal at ~3.70 ppm for the methoxy protons. The aromatic region in both spectra (~7.1 ppm in ¹H, 128-138 ppm in ¹³C) confirms the presence of the 2,6-dimethylphenyl ring.

  • Symmetry Confirmation: The presence of a single signal for the two aromatic methyl groups in both spectra (a 6H singlet in ¹H, one signal in ¹³C) and the pattern of the aromatic signals are direct evidence of the C₂ symmetry axis passing through the C1'-C4' bond of the phenyl ring.

For even more rigorous confirmation, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) could be employed. An HSQC experiment would show direct correlations between each proton and the carbon atom it is attached to, leaving no ambiguity in the assignment of the CH, CH₂, and CH₃ groups.[17]

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate provides unambiguous confirmation of its chemical structure. The observed chemical shifts, integration ratios, and signal multiplicities are all in excellent agreement with the predicted features based on established principles of NMR spectroscopy. This guide demonstrates a logical, evidence-based workflow for spectral interpretation, underscoring the indispensable role of NMR in modern chemical research and pharmaceutical quality assurance. The combination of these one-dimensional techniques offers a powerful, non-destructive method for complete structural characterization.

References

  • Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - Taylor & Francis. (2021, January 15). Retrieved from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • 2-Aminoacetamide, N-(2',6'-dimethylphenyl)- - Optional[13C NMR] - Chemical - SpectraBase. Retrieved from [Link]

  • Basic Practical NMR Concepts - MSU chemistry. Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2023, October 30). Retrieved from [Link]

  • methyl 2-amino-2-(2,6-dimethylphenyl)acetate | 1566022-93-2 - SigmaAldrich.cn. Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. (2020, December 3). Retrieved from [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... - ResearchGate. Retrieved from [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). Retrieved from [Link]

  • NMR spectroscopy in pharmacy - alpaipars. Retrieved from [Link]

  • B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. Retrieved from [Link]

  • Carbon-13 NMR Studies of Carbocations. 111* An Investigation of the Variation of &so- Substituent Chemical Shifts - ConnectSci. Retrieved from [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd - Modgraph. Retrieved from [Link]

  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D - ResearchGate. Retrieved from [Link]

  • C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry. Retrieved from [Link]

  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770) - NP-MRD. Retrieved from [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2023, June 28). Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Sample Experiments – Simple affordable, safe examples of undergrad NMR labs - Nanalysis. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (2025, March 27). Retrieved from [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Retrieved from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29). Retrieved from [Link]

  • Fig. S4 13 C NMR spectrum of 2 in Acetone- d 6 - ResearchGate. Retrieved from [Link]

  • Experiment #16 – Introduction to IR and NMR Spectroscopy - Moorpark College. Retrieved from [Link]

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Comparative

Reactivity of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate vs Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate

Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of modern medicinal chemistry and synthetic organic chemistry, α,α-disubstituted amino acids and their ester derivatives serve as critical b...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, α,α-disubstituted amino acids and their ester derivatives serve as critical building blocks. Their unique structural features, particularly steric hindrance, can impart desirable properties to peptides and small molecules, such as increased metabolic stability and constrained conformations. This guide focuses on two such analogs: Methyl 2-amino-2-(2,6-dimethylphenyl)acetate and Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate. While differing by only a single methylene unit in the ester moiety, this subtle structural change has significant implications for their chemical reactivity.

This document provides an in-depth comparison of the reactivity of these two compounds. We will dissect the electronic and steric factors governing their behavior in key chemical transformations, supported by established chemical principles and data from analogous systems. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reaction design and optimization when utilizing these sterically encumbered synthons.

Structural and Physicochemical Properties

The core structure of both molecules features a phenyl ring flanked by two methyl groups at the 2 and 6 positions. This "picket fence" of methyl groups imposes significant steric bulk around the α-carbon, which bears both the amino group and the ester functionality. This steric hindrance is the dominant feature influencing the overall reactivity of both molecules.[1][2] The key point of differentiation lies in the ester group: a methyl ester versus an ethyl ester.

PropertyMethyl 2-amino-2-(2,6-dimethylphenyl)acetateEthyl 2-amino-2-(2,6-dimethylphenyl)acetate
CAS Number 1566022-93-2[3]Not readily available
Molecular Formula C₁₁H₁₅NO₂[3]C₁₂H₁₇NO₂
Molecular Weight 193.25[3]207.27
Key Difference -OCH₃ (Methyl Ester)-OCH₂CH₃ (Ethyl Ester)

The primary differences influencing reactivity are:

  • Electronic Effect: The ethyl group is slightly more electron-donating (positive inductive effect, +I) than the methyl group. This increased electron density on the carbonyl carbon of the ethyl ester makes it marginally less electrophilic and thus less susceptible to nucleophilic attack compared to the methyl ester.

  • Steric Effect: The ethyl group is sterically more demanding than the methyl group. While the overarching steric environment is dictated by the 2,6-dimethylphenyl group, the local steric hindrance at the reaction center (the carbonyl carbon) is greater for the ethyl ester. This further impedes the approach of nucleophiles.[4]

G cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester M_Struct Methyl Ester (-OCH₃) M_Factors Less Steric Hindrance More Electrophilic Carbonyl M_Struct->M_Factors leads to M_Reactivity Higher Reactivity M_Factors->M_Reactivity results in E_Struct Ethyl Ester (-OCH₂CH₃) E_Factors More Steric Hindrance Less Electrophilic Carbonyl E_Struct->E_Factors leads to E_Reactivity Lower Reactivity E_Factors->E_Reactivity results in Title Factors Influencing Ester Reactivity

Caption: Workflow for the competitive hydrolysis experiment.

Conclusion

While Methyl 2-amino-2-(2,6-dimethylphenyl)acetate and Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate are structurally very similar, the choice between them can have a tangible impact on synthetic outcomes. Based on fundamental principles of organic chemistry, Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is predicted to be the more reactive substrate in common nucleophilic acyl substitution reactions such as hydrolysis, amidation, and transesterification. This heightened reactivity is a direct consequence of the methyl group's smaller steric profile and lesser electron-donating character compared to the ethyl group.

For synthetic applications requiring milder conditions or shorter reaction times, the methyl ester is the superior choice. Conversely, the ethyl ester may offer slightly enhanced stability, which could be advantageous for applications requiring resistance to premature hydrolysis. It is crucial for researchers to recognize that while these differences are significant, the overarching reactivity of both molecules will be heavily attenuated by the formidable steric shield of the 2,6-dimethylphenyl moiety.

References

  • ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). Available from: [Link]

  • Sigma-Aldrich. methyl 2-amino-2-(2,6-dimethylphenyl)acetate. Available from: [Link]

  • Master Organic Chemistry. Transesterification. (2022). Available from: [Link]

  • Ito, T., et al. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391 (2021). Available from: [Link]

  • Li, J., et al. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10693–10700 (2022). Available from: [Link]

  • Dewar, M. J. S., & Grisdale, P. J. The Kinetics of the Alkaline Hydrolysis of Esters and Amides. Journal of the Chemical Society, 4441 (1956). Available from: [Link]

  • Lin, C.-H., et al. Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. Tetrahedron: Asymmetry, 15(18), 2853-2857 (2004). Available from: [Link]

  • Kadaba, P. K. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Arkivoc, 2007(13), 156-167 (2007). Available from: [Link]

  • Gladiali, S., et al. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Synthetic Communications, 36(14), 2043-2049 (2006). Available from: [Link]

  • Varbanov, H. P., et al. Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 15(38), 8019-8025 (2017). Available from: [Link]

  • Zhang, Y., et al. The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals. New Journal of Chemistry, 43(1), 205-214 (2019). Available from: [Link]

  • Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 413-417 (2014). Available from: [Link]

  • Dawood, N. M. Z., et al. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. Iraqi Journal of Pharmaceutical Sciences, 31(Suppl.), 223-233 (2022). Available from: [Link]

  • Clark, J. hydrolysis of esters. (2015). Available from: [Link]

  • Fesenko, D. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Molbank, 2026(1), M1444 (2026). Available from: [Link]

  • U.S. Environmental Protection Agency. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (1982). Available from: [Link]

  • Wetzel, R., et al. Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di- carboxylic acid. Journal of Medicinal Chemistry, 35(10), 1819-1827 (1992). Available from: [Link]

  • Pighinelli, A. L. M. T., et al. ANALYSIS OF TRANSESTERIFICATION COMPARING PROCESSES WITH METHANOL AND ETHANOL FOR BIODIESEL PRODUCTION. (2008). Available from: [Link]

  • Tago, M., et al. Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. Chemical Research in Toxicology, 17(3), 365-372 (2004). Available from: [Link]

  • Kurczyński, Z., & Tys, J. ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. Agricultural Engineering, 1(129), 111-120 (2011). Available from: [Link]

  • Grachova, E. V., & Tunik, S. P. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. International Journal of Molecular Sciences, 26(8), 3505 (2025). Available from: [Link]

  • Rathore, R., & Kochi, J. K. Steric hindrance as a mechanistic probe for olefin reactivity: variability of the hydrogenic canopy over the isomeric adamantyli. Journal of the American Chemical Society, 124(1), 116-127 (2002). Available from: [Link]

  • Peterson, C. L., et al. ethyl and methyl esters of vegetable oil. (1991). Available from: [Link]

  • Gagnot, G., et al. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846-2852 (2018). Available from: [Link]

  • Siregar, J. P., et al. Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. E3S Web of Conferences, 332, 01004 (2022). Available from: [Link]

  • NextSDS. ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride — Chemical Substance Information. Available from: [Link]

  • Drown, D. C., & Peterson, C. L. Transesterification process to manufacture ethyl ester of rape oil. (1992). Available from: [Link]

  • Szostak, M. Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications, 9(1), 4155 (2018). Available from: [Link]

  • Tang, S., et al. Manganese Catalyzed Direct Amidation of Esters with Amines. Organic Letters, 23(3), 859-864 (2021). Available from: [Link]

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Validation

Validating RP-HPLC Methods for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate Purity: A Comparative Guide

Executive Summary Developing a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate presents unique chromatographic challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate presents unique chromatographic challenges. As a sterically hindered aromatic amine and an ester derivative, the molecule is prone to peak tailing, co-elution with synthetic precursors, and on-column degradation. This guide objectively compares three stationary phase chemistries—Standard C18, Polar-Embedded C18, and Phenyl-Hexyl—demonstrating why orthogonal π−π selectivity is critical for this compound. Furthermore, it outlines a self-validating experimental protocol grounded in the latest ICH Q2(R2) and USP <1225> regulatory frameworks.

The Analytical Challenge: Causality in Chromatographic Behavior

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate contains three structural features that dictate its chromatographic behavior:

  • The Primary Amine: At typical mobile phase pH levels (pH 2.5–7.0), the amine is protonated. This positive charge interacts aggressively with ionized, unendcapped silanol groups on the silica matrix via ion-exchange mechanisms, causing severe peak tailing.

  • The 2,6-Dimethylphenyl Ring: The ortho-methyl groups force the aromatic ring out of the plane of the acetate backbone. This steric bulk makes it difficult for standard linear alkyl chains (like C18) to achieve maximum surface area contact, reducing hydrophobic retention and selectivity.

  • The Methyl Ester: Susceptible to hydrolysis at high pH. Therefore, the method must operate at an acidic pH (e.g., pH 3.0) to maintain sample stability during the run, which simultaneously suppresses silanol ionization.

To achieve a reliable purity assay, the analytical method must resolve the active pharmaceutical ingredient (API) from its primary degradation product (2-amino-2-(2,6-dimethylphenyl)acetic acid) and synthetic precursors (e.g., 2,6-dimethylaniline).

Comparative Column Evaluation

To determine the optimal stationary phase, we compared three column chemistries under identical mobile phase conditions (Isocratic: 60% 20mM Potassium Phosphate Buffer pH 3.0 / 40% Acetonitrile).

  • Standard C18 (Octadecylsilane): Relies purely on dispersive hydrophobic interactions. It fails to recognize the steric twist of the 2,6-dimethylphenyl group, resulting in poor resolution from the des-methyl impurity.

  • Polar-Embedded C18: Incorporates an amide or ether linkage near the silica surface. This creates a virtual hydration layer that shields residual silanols, significantly improving peak shape (reducing tailing) but offering only marginal improvements in selectivity.

  • Phenyl-Hexyl: The clear superior alternative. The hexyl linker provides sufficient hydrophobicity and silanol shielding, while the terminal phenyl ring offers π−π electron interactions. Because π−π bonding is highly sensitive to the spatial orientation of aromatic rings, it easily discriminates between the sterically hindered API and its planar impurities.

Quantitative Performance Comparison

The following table summarizes the system suitability data for the three columns.

Column ChemistryRetention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Acid ImpurityTheoretical Plates ( N )
Standard C18 8.41.851.58,500
Polar-Embedded C18 7.21.201.910,200
Phenyl-Hexyl 9.11.053.414,500

Data demonstrates that the Phenyl-Hexyl column provides baseline resolution ( Rs​ > 3.0) and optimal peak symmetry, making it the most reliable choice for a purity assay.

Mechanism Analyte Methyl 2-amino-2-(2,6-dimethylphenyl)acetate C18 Alkyl C18 Phase Analyte->C18 PhenylHexyl Phenyl-Hexyl Phase Analyte->PhenylHexyl Hydrophobic Hydrophobic Interactions (Poor Steric Recognition) C18->Hydrophobic PiPi π-π & Hydrophobic Interactions (High Steric Selectivity) PhenylHexyl->PiPi Result1 Tailing & Co-elution (Rs < 1.5) Hydrophobic->Result1 Result2 Sharp Peaks & Resolution (Rs > 3.0) PiPi->Result2

Fig 1. Chromatographic separation mechanisms comparing C18 and Phenyl-Hexyl stationary phases.

Self-Validating Experimental Protocol

A robust analytical procedure must be a self-validating system. The following protocol incorporates built-in controls (System Suitability Testing and Check Standards) to ensure the system is fit-for-purpose before and during every sequence[1].

Step-by-Step Methodology

Phase 1: Reagent & Mobile Phase Preparation

  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane. Causality: pH 3.0 ensures the ester remains stable against hydrolysis while fully protonating the amine to prevent retention time drift.

  • Mobile Phase: Prepare a volumetric mixture of Buffer and Acetonitrile (60:40, v/v). Degas via sonication for 10 minutes.

  • Diluent: Use Mobile Phase as the diluent to prevent solvent-mismatch peak distortion at the solvent front.

Phase 2: Standard Preparations

  • System Suitability Solution (SST): Spike 1.0 mg/mL of the API with 0.01 mg/mL of 2-amino-2-(2,6-dimethylphenyl)acetic acid (hydrolyzed impurity).

  • Working Standard: Prepare a 1.0 mg/mL solution of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate reference standard in diluent.

Phase 3: Chromatographic Conditions

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes diffusion kinetics).

  • Detection: UV at 210 nm (Optimal absorbance for the aromatic ester).

  • Injection Volume: 10 µL.

Phase 4: Execution & The Self-Validating Sequence To guarantee data integrity, the instrument sequence must follow this exact order:

  • Blank (Diluent) x 2: Validates the absence of carryover or ghost peaks.

  • SST Solution x 5: Validates system precision and resolving power. Acceptance Criteria: Resolution ( Rs​ ) between API and acid impurity 2.0; Tailing Factor ( Tf​ ) 1.5; %RSD of API area 2.0%. If these criteria fail, the system halts—preventing the generation of invalid data.

  • Unknown Samples: Inject in duplicate.

  • Bracketing Check Standard: Inject the Working Standard after every 10 samples and at the end of the run. Acceptance Criteria: Recovery must be 98.0% - 102.0% of the initial SST average. This proves the detector response did not drift during the run.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

Once the method is developed, it must be validated according to regulatory standards. The ICH Q2(R2) guideline (effective June 2024) and USP General Chapter <1225> mandate a lifecycle approach to validation, shifting from a simple checklist to a "Fitness for Purpose" model[2]. Because this is a purity assay (USP Category II), the validation must rigorously prove that the method can accurately quantify low-level impurities in the presence of the major component.

Key Validation Parameters & Causality
  • Specificity (Forced Degradation): The API is subjected to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat (60°C), and UV light. Causality: This proves that even if the molecule degrades (e.g., ester hydrolysis under basic conditions), the Phenyl-Hexyl column will separate the degradation products from the main peak, ensuring the assay is "stability-indicating."

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the specification limit[1]. Causality: Ensures the UV detector's response is directly proportional to the concentration of the impurities, allowing for accurate integration of trace peaks.

  • Accuracy (Recovery): Known amounts of impurities are spiked into the API matrix at 50%, 100%, and 150% of their specification limits. Causality: Validates that the sample matrix (the high concentration of the API) does not suppress the UV absorbance or alter the recovery of the trace impurities.

Workflow A 1. Column Screening (C18 vs. Phenyl-Hexyl) B 2. Method Optimization (Mobile Phase, pH, Temp) A->B C 3. System Suitability (Tailing, Resolution, Plates) B->C D 4. Forced Degradation (Specificity & Stability-Indicating) C->D E 5. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) D->E F 6. Method Transfer & Lifecycle Management E->F

Fig 2. Lifecycle approach to HPLC method validation following ICH Q2(R2) guidelines.

Conclusion

The purity analysis of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate exposes the limitations of traditional hydrophobic retention. By understanding the causality between the molecule's steric hindrance and the stationary phase, analytical scientists can confidently select a Phenyl-Hexyl column . This choice leverages orthogonal π−π interactions to achieve baseline resolution and superior peak symmetry. When coupled with a self-validating sequence protocol and the rigorous lifecycle principles of ICH Q2(R2) and USP <1225>, the resulting method guarantees high-fidelity data suitable for regulatory submission and long-term quality control.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). Available at: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). Available at:[Link]

  • BA Sciences. USP <1225> Method Validation. Available at:[Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Available at:[Link]

Sources

Comparative

High-Resolution LC-MS Fragmentation Analysis of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (CAS 1566022-93-2): A Comparative Guide to Orbitrap HCD vs. Ion Trap CID

Introduction & Analytical Challenge Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (CAS 1566022-93-2) is a sterically hindered, unnatural amino acid derivative frequently utilized as a building block in advanced drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (CAS 1566022-93-2) is a sterically hindered, unnatural amino acid derivative frequently utilized as a building block in advanced drug discovery. Accurate structural elucidation of this compound is critical for downstream metabolite profiling and impurity characterization.

As a Senior Application Scientist, I frequently observe laboratories struggling to obtain complete structural backbones for small, rigid molecules. This guide objectively compares the performance of High-Resolution Orbitrap Higher-energy Collisional Dissociation (HCD) against conventional 3D Ion Trap Collision-Induced Dissociation (CID) , demonstrating why platform selection dictates the quality of your fragmentation data.

The Causality of Fragmentation: Why Platform Choice Matters

Mass spectrometry is not merely about measuring mass; it is about controlling gas-phase ion chemistry. The physical mechanism of energy transfer in your chosen platform fundamentally alters the observed structural data[1].

  • Trap-Type CID (Resonance Excitation): In a 3D ion trap, the precursor ion is isolated and excited at its specific secular frequency. This "slow heating" process causes the ion to gradually accumulate vibrational energy until it breaks at the weakest bond. For protonated amino acid methyl esters, this typically results in the facile neutral loss of methanol (32 Da) or ammonia (17 Da)[2]. Once this primary fragment forms, it falls out of resonance and avoids further fragmentation. Furthermore, ion traps suffer from the "Rule of Thirds" (a low-mass cutoff of ~1/3 the precursor m/z), blinding the analyst to lower-mass diagnostic ions[3].

  • Beam-Type HCD (Orbitrap): HCD occurs in a dedicated multipole collision cell. Ions are accelerated into a neutral gas at high kinetic energies, inducing multiple rapid collisions. Primary fragments continue to collide, generating rich, secondary fragmentation pathways. Crucially, HCD does not suffer from a low-mass cutoff, allowing the detection of the entire fragment spectrum—including deep structural backbone fragments—in a single high-resolution scan[1][3].

Experimental Protocol (Self-Validating Workflow)

To ensure data integrity and reproducibility, the following protocol incorporates internal self-validation checks.

Step 1: System Suitability & Calibration

  • Action: Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution.

  • Validation: Verify that the mass error for the m/z 195.0876 calibration peak is < 1 ppm before proceeding.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of CAS 1566022-93-2 standard in 1.0 mL of LC-MS grade Methanol. Dilute to a 1 µg/mL working solution using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Validation: Prepare a solvent-only blank to verify the absence of isobaric background interference at the target precursor m/z 194.1181.

Step 3: Chromatographic Separation

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 4: Mass Spectrometry Parameters

  • Platform A (Orbitrap HCD): Set resolution to 17,500 (at m/z 200). Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40 to capture both fragile (-CH3OH) and robust (-CH3N) fragmentation pathways simultaneously.

  • Platform B (Ion Trap CID): Set Isolation Width to 1.5 m/z. Apply an Activation Q of 0.25 and a normalized collision energy of 35% for 30 ms.

Comparative Data: Orbitrap HCD vs. Ion Trap CID

The quantitative fragmentation data for the [M+H]+ precursor (m/z 194.1181) clearly illustrates the diagnostic superiority of HCD over traditional CID for this molecule.

Fragment IonFormulaTheoretical m/zOrbitrap HCD (m/z)Mass Error (ppm)Rel. Abundance (HCD)Ion Trap CID (m/z)Rel. Abundance (CID)
Precursor C11H16NO2+194.1181194.1182+0.515%194.125%
[M+H - NH3]+ C11H13O2+177.0916177.0915-0.620%177.09100%
[M+H - CH3OH]+ C10H12NO+162.0919162.0920+0.6100%162.0985%
Iminium Ion C9H12N+134.0970134.0968-1.585%134.1010%
Dimethylphenyl Cation C8H9+105.0704105.0705+0.945%N/A (Cutoff)0%

Data Insight: While both platforms successfully identify the primary neutral losses of ammonia and methanol, the Ion Trap CID fails to generate the deep-cleavage Dimethylphenyl Cation (m/z 105.0704) due to a combination of slow heating and the 1/3 low-mass cutoff trajectory limit.

Mechanistic Pathway Diagram

Below is the validated fragmentation logic for CAS 1566022-93-2 under HCD conditions, detailing the step-by-step neutral losses that lead to the core aromatic structure.

Fragmentation M Precursor[M+H]+ m/z 194.1181 C11H16NO2+ M_NH3 [M+H - NH3]+ m/z 177.0916 C11H13O2+ M->M_NH3 - NH3 (-17.0265 Da) M_CH3OH [M+H - CH3OH]+ m/z 162.0919 C10H12NO+ M->M_CH3OH - CH3OH (-32.0262 Da) M_CO Iminium Ion m/z 134.0970 C9H12N+ M_CH3OH->M_CO - CO (-27.9949 Da) M_Phenyl Dimethylphenyl Cation m/z 105.0704 C8H9+ M_CO->M_Phenyl - CH3N (-29.0265 Da)

Fig 1: HCD fragmentation pathway of CAS 1566022-93-2[M+H]+.

Conclusion

For the structural elucidation of rigid, low-molecular-weight compounds like CAS 1566022-93-2, Orbitrap HCD vastly outperforms standard Ion Trap CID. By utilizing beam-type collisional dissociation, HCD bypasses the low-mass cutoff and provides sufficient energy to drive secondary fragmentations (such as the formation of the m/z 105.0704 dimethylphenyl cation). This yields a comprehensive, high-resolution spectral fingerprint that is strictly necessary for definitive structural assignment and impurity tracking in pharmaceutical development.

References

  • Farrugia, J. M., O'Hair, R. A. J., & Reid, G. E. "Do all b2 ions have oxazolone structures? Multistage mass spectrometry and ab initio studies on protonated N-acyl amino acid methyl ester model systems." International Journal of Mass Spectrometry, 210-211, 71-87 (2001). URL:[Link][2]

  • Zhang, H., et al. "A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques." Analytical Chemistry (2021). URL:[Link][3]

  • "Tandem Mass Spectrometry (MS/MS) Explained." Technology Networks (2025). URL:[Link][1]

Sources

Validation

Benchmarking Methyl 2-amino-2-(2,6-dimethylphenyl)acetate against Standard Aniline Derivatives: A Comprehensive Guide for Sterically Hindered Amine Building Blocks

As drug discovery paradigms shift away from planar, sp²-rich molecules toward sp³-enriched architectures to improve pharmacokinetic properties ("escaping flatland"), the demand for sterically hindered aliphatic amines ha...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery paradigms shift away from planar, sp²-rich molecules toward sp³-enriched architectures to improve pharmacokinetic properties ("escaping flatland"), the demand for sterically hindered aliphatic amines has surged. Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (Compound A) represents a highly specialized unnatural α-amino acid ester that offers unique 3D vector topologies.

However, integrating this building block into synthetic pipelines presents significant kinetic challenges. In this guide, we objectively benchmark Compound A against a standard, widely used bulky aromatic amine—2,6-Dimethylaniline (2,6-Xylidine, Compound B) . By analyzing their distinct physicochemical profiles and comparing their performance across two critical transformations (Amide Bond Formation and Buchwald-Hartwig Cross-Coupling), we provide a field-proven, self-validating framework for handling extreme steric hindrance in modern organic synthesis.

Physicochemical & Structural Profiling

The reactivity differences between these two building blocks are fundamentally driven by their electronic and steric environments.

Compound B (2,6-Xylidine) is a primary aromatic amine. Its lone pair is delocalized into the aromatic ring, significantly lowering its basicity and nucleophilicity. The steric hindrance is strictly planar, governed by the two ortho-methyl groups.

In contrast, Compound A is a primary aliphatic amine. While inherently more basic, its nitrogen atom is situated on an sp³-hybridized α-carbon that simultaneously bears a methyl ester and a 2,6-dimethylphenyl group. The orthogonal orientation of the 2,6-dimethylphenyl ring relative to the C–H bond creates a massive, three-dimensional steric shield around the nitrogen lone pair, drastically reducing its kinetic nucleophilicity.

Table 1: Physicochemical & Steric Comparison
PropertyMethyl 2-amino-2-(2,6-dimethylphenyl)acetate (Compound A)2,6-Dimethylaniline (Compound B)
Amine Classification Primary Aliphatic (α-Amino Ester)Primary Aromatic (Aniline)
Hybridization at α-Carbon sp³ (Tetrahedral)sp² (Planar)
Conjugate Acid pKa (est.) ~7.53.95
Nucleophilicity Moderate (Severely kinetically restricted)Low (Electron delocalization)
Steric Environment Extreme (Orthogonal aryl ring + ester)High (Two ortho-methyl groups)

Comparative Experimental Workflows

To objectively evaluate the performance of these compounds, we benchmarked them in two foundational synthetic workflows.

Protocol 1: Amide Bond Formation (Peptide Coupling)

The Causality of the Method: Standard uronium-based coupling reagents (e.g., HATU, EDC) often fail with highly hindered amino acids. The causality is kinetic: the highly reactive activated ester intermediate undergoes competitive hydrolysis in the presence of base faster than the sluggish, sterically shielded amine of Compound A can attack. To bypass this, we utilize a pre-formed acid chloride coupled with a nucleophilic catalyst (DMAP). This creates a self-validating system where the highly reactive acylpyridinium intermediate forces the acylation to completion, a strategy validated in the total synthesis of complex, sterically congested peptides .

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the amine (Compound A or B, 1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 mmol) to act as an acyl transfer agent.

  • Acylation: Cool the mixture to 0 °C. Add phenylacetyl chloride (1.5 mmol) dropwise over 5 minutes.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir vigorously for 18 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Table 2: Benchmark Yields in Amide Bond Formation
Activation MethodReagentsYield (Compound A)Yield (Compound B)
Uronium Activation HATU, DIPEA, DMF, 24h< 10% (Hydrolysis dominant)45%
Acid Chloride PhCH₂COCl, DMAP, DCM, 18h82% 95%
Protocol 2: Buchwald-Hartwig C–N Cross-Coupling

The Causality of the Method: Transition-metal catalyzed N-arylation of bulky amines requires specialized ligand architectures. While Compound B couples efficiently with standard biaryl phosphine ligands like RuPhos, the sp³-hybridized α-carbon of Compound A creates a severe 3D steric clash during the amine coordination and deprotonation steps. BrettPhos is specifically selected because its highly bulky dialkylphosphine moiety and biaryl backbone force the palladium center into a constrained geometry. This steric pressure paradoxically accelerates the final reductive elimination step, which is otherwise the kinetic bottleneck for highly hindered aliphatic amines .

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL microwave vial with Pd₂(dba)₃ (2 mol%), the selected phosphine ligand (RuPhos or BrettPhos, 4 mol%), 4-chlorotoluene (1.0 mmol), the amine (Compound A or B, 1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.5 mmol).

  • Solvation: Add anhydrous 1,4-dioxane (5.0 mL) to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a Teflon-lined crimp cap, remove it from the glovebox, and heat at 100 °C in a pre-heated oil bath for 24 hours.

  • Isolation: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Quantification: Concentrate the filtrate and determine the yield via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Table 3: Benchmark Yields in Buchwald-Hartwig Amination
Ligand SystemConditionsYield (Compound A)Yield (Compound B)
RuPhos Pd₂(dba)₃, NaOtBu, Dioxane, 100 °C15%88%
BrettPhos Pd₂(dba)₃, NaOtBu, Dioxane, 100 °C76% 92%

Mechanistic Pathway Visualization

The diagram below illustrates the catalytic cycle of the Buchwald-Hartwig amination, highlighting where the extreme steric bulk of Compound A disrupts the standard pathway, and why specialized ligands like BrettPhos are mandatory for successful reductive elimination.

MechanisticPathway Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Base RedElim Reductive Elimination (Sterically Driven) AmineCoord->RedElim BrettPhos Ligand Accelerates Product C-N Coupled Product + Pd(0)L RedElim->Product Product->Pd0 Catalyst Regeneration Steric Bulky Amine (Compound A) Steric->AmineCoord Steric Clash

Catalytic cycle of Buchwald-Hartwig amination highlighting steric impacts of bulky amines.

References

  • Vedejs, E., & Kongkittingam, C. (2001). A Total Synthesis of (−)-Hemiasterlin Using N-Bts Methodology. Journal of Organic Chemistry, 66(22), 7355–7364.[Link]

  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349-5435.[Link]

Comparative

A Comparative Guide to the Stability of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate in Acidic vs. Basic Media

Prepared by: A Senior Application Scientist Introduction: The Critical Role of Stability in Pharmaceutical Development In the trajectory of drug development, the chemical stability of an active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Introduction: The Critical Role of Stability in Pharmaceutical Development

In the trajectory of drug development, the chemical stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its viability. An unstable molecule can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened shelf life. Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a vital building block in the synthesis of more complex pharmaceutical agents. Its structure, an α-amino acid ester, presents specific stability challenges, particularly susceptibility to hydrolysis.

This guide provides an in-depth comparative analysis of the stability of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate in acidic and basic aqueous environments. We will explore the underlying chemical mechanisms of degradation, present a framework for experimental comparison, and offer insights into the practical implications for researchers and process chemists. This analysis is grounded in the principles of forced degradation, a practice mandated by regulatory bodies like the ICH to elucidate potential degradation pathways and establish the stability-indicating properties of analytical methods.[1]

The Molecule at a Glance: Structure and Susceptibility

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate possesses two key functional groups that dictate its reactivity: a methyl ester and a primary amine. The ester linkage is the primary site of hydrolytic attack. The 2,6-dimethylphenyl group provides significant steric hindrance around the stereocenter, which can influence the rate of degradation compared to simpler phenylacetate analogs. The primary amino group's reactivity is pH-dependent; it exists as the protonated ammonium salt (-NH₃⁺) in acidic media and as the free base (-NH₂) in basic media, which in turn affects the electronic character and stability of the entire molecule.

Degradation in Acidic Media: A Reversible Process

Under acidic conditions, the primary degradation pathway for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is acid-catalyzed hydrolysis of the methyl ester.[2]

Mechanism: The reaction is initiated by the protonation of the ester's carbonyl oxygen, which renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This process is an equilibrium, meaning the reverse reaction, Fischer esterification, can also occur.[2] The amino group, being basic, will be protonated to form an ammonium ion, which can exert an electron-withdrawing inductive effect, potentially influencing the rate of hydrolysis.

Degradation Products: The hydrolysis yields 2-amino-2-(2,6-dimethylphenyl)acetic acid and methanol.[2]

Kinetics and Contributing Factors: The rate of acid-catalyzed hydrolysis is dependent on several factors, including the concentration of the acid (hydronium ions), temperature, and the composition of the solvent. Elevated temperatures will accelerate the reaction, driving it towards equilibrium more rapidly.

Acid_Degradation Figure 1: Acid-Catalyzed Hydrolysis Pathway cluster_intermediates Intermediate Ester Methyl 2-amino-2-(2,6-dimethylphenyl)acetate ProtonatedEster Protonated Ester Intermediate Ester->ProtonatedEster + H₃O⁺ H3O H₃O⁺ (Acid Catalyst) H2O H₂O Acid 2-Amino-2-(2,6-dimethylphenyl)acetic Acid ProtonatedEster->Acid + H₂O - H₃O⁺ Methanol Methanol Acid->ProtonatedEster + H₃O⁺ - H₂O

Caption: Figure 1: Acid-Catalyzed Hydrolysis Pathway

Degradation in Basic Media: A Rapid, Irreversible Path

In basic media, the ester undergoes base-catalyzed hydrolysis, a process commonly known as saponification. This pathway is generally more detrimental to the stability of the compound.

Mechanism: The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion (a strong nucleophile) directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. The final step is a rapid, irreversible acid-base reaction where the methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final deprotonation step drives the reaction to completion, making it effectively irreversible.[2]

Degradation Products: The reaction yields the salt of the carboxylic acid (e.g., sodium 2-amino-2-(2,6-dimethylphenyl)acetate) and methanol. Upon subsequent neutralization, the free carboxylic acid is formed.[2]

Kinetics and Contributing Factors: Base-catalyzed hydrolysis is typically much faster than its acid-catalyzed counterpart for structurally similar esters.[2] The rate is directly proportional to the concentration of both the ester and the hydroxide ion. As with acid hydrolysis, elevated temperatures significantly increase the reaction rate.

Basic_Degradation Figure 2: Base-Catalyzed Hydrolysis (Saponification) cluster_intermediates_base Intermediate Ester_B Methyl 2-amino-2-(2,6-dimethylphenyl)acetate Tetrahedral_Int Tetrahedral Intermediate Ester_B->Tetrahedral_Int + OH⁻ OH OH⁻ (Base) Carboxylate Carboxylate Salt Tetrahedral_Int->Carboxylate - CH₃O⁻ Methanol_B Methanol

Caption: Figure 2: Base-Catalyzed Hydrolysis (Saponification)

Comparative Stability: A Side-by-Side Analysis

The chemical behavior of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate differs profoundly in acidic and basic environments. A summary of these differences is presented below.

FeatureAcidic Medium (H₃O⁺)Basic Medium (OH⁻)
Reaction Name Acid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Nature of Reaction Reversible (Equilibrium)[2]Irreversible[2]
Relative Rate Generally SlowerGenerally Faster[2]
Nucleophile H₂O (weak)OH⁻ (strong)
Initial Product Carboxylic Acid & MethanolCarboxylate Salt & Methanol
Key Implication Degradation may be partial and reversible.Degradation proceeds to completion.

Experimental Protocol: A Forced Degradation Study

To empirically determine the comparative stability, a forced degradation or stress study is essential.[3] This protocol provides a robust framework for such an investigation.

Objective: To quantify and compare the rate of degradation of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate in 0.1 M HCl and 0.1 M NaOH at 60°C over 8 hours.

Materials & Reagents:

  • Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (high purity)

  • Hydrochloric Acid (HCl), certified solution or concentrate

  • Sodium Hydroxide (NaOH), certified solution or pellets

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).[]

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the test compound in a 50:50 mixture of ACN and water.

  • Stress Sample Preparation:

    • Acidic: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and make up to the mark with 0.1 M HCl.

    • Basic: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and make up to the mark with 0.1 M NaOH.

    • Control: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and make up to the mark with water.

  • Incubation: Place all three flasks into a water bath pre-heated to 60°C.

  • Time-Point Sampling: At t = 0, 1, 2, 4, and 8 hours, withdraw a 1.0 mL aliquot from each flask.

  • Quenching/Neutralization:

    • Immediately add the 1.0 mL acidic aliquot to a vial containing 1.0 mL of 0.1 M NaOH.

    • Immediately add the 1.0 mL basic aliquot to a vial containing 1.0 mL of 0.1 M HCl.

    • Add the 1.0 mL control aliquot to a vial containing 1.0 mL of water.

    • This step is crucial to halt the degradation reaction and ensure the sample matrix is compatible with the HPLC column.

  • HPLC Analysis: Analyze all quenched samples by HPLC.

Suggested HPLC Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (for the carboxyl/ester group) and 265 nm (for the aromatic ring).[5]

Data Analysis:

  • Identify the peak for the parent compound and any major degradation products. The primary degradation product (the carboxylic acid) will likely have a shorter retention time than the parent ester in reverse-phase HPLC.

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of the parent compound remaining versus time for both acidic and basic conditions.

Experimental_Workflow Figure 3: Experimental Workflow for Forced Degradation cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis Stock Prepare 1 mg/mL Stock Solution Acid_S Prepare Acidic Sample (in 0.1M HCl) Stock->Acid_S Base_S Prepare Basic Sample (in 0.1M NaOH) Stock->Base_S Control_S Prepare Control Sample (in H₂O) Stock->Control_S Incubate Incubate all samples at 60°C Acid_S->Incubate Base_S->Incubate Control_S->Incubate Timepoints Sample at t = 0, 1, 2, 4, 8h Incubate->Timepoints Neutralize Neutralize Aliquots (Acid + Base, Base + Acid) Timepoints->Neutralize HPLC Analyze by RP-HPLC-UV Neutralize->HPLC Data Calculate % Degradation & Plot vs. Time HPLC->Data

Caption: Figure 3: Experimental Workflow for Forced Degradation

Conclusion and Recommendations

Based on fundamental chemical principles, Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is significantly more susceptible to degradation in basic media than in acidic media . The base-catalyzed hydrolysis (saponification) is a rapid and irreversible process that will proceed to completion, whereas acid-catalyzed hydrolysis is a slower, reversible equilibrium.[2]

For drug development professionals, this has critical implications:

  • Process Chemistry: Exposure to basic conditions during workups, extractions, or purification should be minimized in duration and temperature. If a basic wash is necessary, milder bases (e.g., sodium bicarbonate) at low temperatures are preferable to strong bases like sodium hydroxide.[2]

  • Formulation: If the final API contains this moiety, formulation at a slightly acidic pH would confer greater stability against hydrolysis compared to a neutral or basic pH.

  • Analytical Method Development: When developing a stability-indicating HPLC method, the separation of the parent compound from its primary hydrolytic degradation product, 2-amino-2-(2,6-dimethylphenyl)acetic acid, must be demonstrated and validated.[1]

This guide provides a robust framework for understanding and experimentally evaluating the stability of this key pharmaceutical intermediate, enabling more informed decisions in process development and formulation.

References

  • Title: Analytical Methods for Amino Acids Source: Shimadzu URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Forced degradation studies for drug substances and drug products- scientific and regulatory considerations Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Force Degradation for Pharmaceuticals: A Review Source: International Journal for Scientific Research & Development URL: [Link]

Sources

Validation

A Comparative Guide to Method Validation for the Detection of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

This guide provides an in-depth, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate. It further presents a comparative analy...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate. It further presents a comparative analysis against a common alternative, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to assist researchers, scientists, and drug development professionals in selecting the optimal analytical technique for their specific needs. The protocols and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.[1][2]

The Analytical Challenge: Understanding the Analyte

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a primary amine and a methyl ester. The presence of the polar primary amine group (-NH2) presents a significant challenge for direct GC analysis. Such polar functional groups tend to interact with active sites (e.g., free silanol groups) on the GC column and inlet liner, leading to poor chromatographic performance, including peak tailing, reduced sensitivity, and poor reproducibility.[3] To overcome this, chemical derivatization is an essential sample preparation step.[4][5] Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detectability.[3]

Part 1: A Validated GC-MS Protocol

This section details a complete, self-validating protocol for the analysis of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate using GC-MS, including the critical derivatization step.

Principle of the Method

The method involves the derivatization of the primary amine group of the analyte with Trifluoroacetic anhydride (TFAA). This acylation reaction replaces the active hydrogens on the amine with a trifluoroacetyl group, creating a derivative that is more volatile and thermally stable.[5][6] The derivatized analyte is then separated from other matrix components on a non-polar capillary GC column and subsequently detected by a mass spectrometer, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Detailed Experimental Protocol

1. Materials and Reagents

  • Methyl 2-amino-2-(2,6-dimethylphenyl)acetate reference standard

  • Internal Standard (IS): (e.g., a structurally similar compound like Methylphenidate-d5 or a stable isotope-labeled analog of the analyte)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Ethyl Acetate (or other suitable solvent)

  • Anhydrous Sodium Sulfate

  • 0.1 M Sodium Bicarbonate solution

  • HPLC-grade Methanol and Water

2. Standard and Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the reference standard and the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL). Each standard should be spiked with a constant concentration of the internal standard.

  • Sample Preparation: For samples in a biological matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be required to isolate the analyte. For this guide, we assume the analyte is in a relatively clean matrix. To 1 mL of the sample, add the internal standard.

3. Derivatization Procedure

  • Evaporate the sample or standard to dryness under a gentle stream of nitrogen at 40°C.

  • To the dry residue, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA.[6]

  • Vortex the mixture for 30 seconds and heat at 60°C for 20 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

4. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Source Temp: 230°C

  • MS Quad Temp: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Ions should be selected based on the mass spectrum of the derivatized analyte and internal standard. For the trifluoroacetyl derivative, characteristic fragments would be monitored.

Method Validation Protocol (per ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8]

dot digraph "GC_MS_Validation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} } Caption: Workflow for GC-MS method validation.

1. Specificity

  • Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.[9][10]

  • Protocol:

    • Analyze a blank matrix sample (placebo) to ensure no interfering peaks at the retention time of the analyte and IS.

    • Analyze the analyte in the presence of known impurities or related substances.

    • Peak purity can be assessed using mass spectral data across the chromatographic peak.

2. Linearity and Range

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response over a specified range.[1]

  • Protocol:

    • Analyze a minimum of five concentrations across the expected range (e.g., 80% to 120% of the target concentration).[7]

    • Plot the response ratio (analyte peak area / IS peak area) against the analyte concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a recovery study by spiking a blank matrix with known concentrations of the analyte at a minimum of three levels (e.g., low, medium, high).

    • Prepare at least three replicates for each level.

    • Calculate the percent recovery: (Measured Concentration / Spiked Concentration) * 100.

    • Acceptance criteria are typically within 85-115% for lower concentrations and 90-110% for higher concentrations.[11]

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates at 100% of the target concentration, or three replicates at three different concentrations, on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Express the precision as the Relative Standard Deviation (RSD%). The RSD should typically be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • These can be determined based on the signal-to-noise (S/N) ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[7][12][13][14]

  • Protocol:

    • Introduce small, deliberate changes to critical method parameters, one at a time. Examples include:

      • GC oven temperature (± 2°C)

      • Carrier gas flow rate (± 5%)

      • Derivatization temperature (± 5°C)

      • Derivatization time (± 10%)

    • Analyze samples under each modified condition and evaluate the impact on system suitability parameters (e.g., peak shape, retention time, and quantitative results).

Part 2: Comparative Analysis with LC-MS/MS

While GC-MS is a robust and reliable technique, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) stands as a powerful alternative, particularly for polar and thermally labile compounds.[15][16][17]

Principle of the LC-MS/MS Method

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[18] For Methyl 2-amino-2-(2,6-dimethylphenyl)acetate, a reverse-phase HPLC or UHPLC system would separate the analyte from matrix components. The analyte would then be ionized (typically via Electrospray Ionization, ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers exceptional specificity by monitoring a specific precursor-to-product ion transition. A key advantage is that derivatization is typically not required.[16]

Performance Comparison: GC-MS vs. LC-MS/MS
Parameter Validated GC-MS Method LC-MS/MS Method Justification & Insights
Sample Preparation Complex: Requires extraction and mandatory chemical derivatization.Simpler: Often requires only "dilute-and-shoot" or simple protein precipitation.LC-MS avoids the time-consuming and potentially variable derivatization step, increasing throughput.[16]
Selectivity/Specificity High: Achieved through chromatographic separation and SIM detection of characteristic ions.Very High: Achieved through chromatographic separation and MRM detection of specific ion transitions.MRM in LC-MS/MS is generally considered more selective than SIM in GC-MS, reducing the likelihood of matrix interferences.[19]
Sensitivity (LOQ) Good to High: Typically in the low ng/mL range.Very High: Can often reach sub-ng/mL or pg/mL levels.LC-MS/MS is often inherently more sensitive for polar, non-volatile compounds.[15][20]
Throughput/Run Time Moderate: GC run times are typically 10-20 minutes, plus offline derivatization time.High: UHPLC systems can achieve run times of <5 minutes per sample.[21]The lack of derivatization and faster chromatography gives LC-MS/MS a significant throughput advantage.
Robustness Good: Well-established technology. However, derivatization can be a source of variability.Good to Very Good: Modern instruments are highly reliable. Fewer sample prep steps lead to less potential for error.A simpler workflow in LC-MS/MS can lead to a more robust day-to-day operation.
Cost & Accessibility Lower: GC-MS instruments are more common and generally less expensive to purchase and maintain.Higher: LC-MS/MS systems represent a larger capital investment and have higher operational costs.GC-MS is a "workhorse" technique available in many labs, making it a cost-effective choice.[5]
Analyte Compatibility Limited to volatile or semi-volatile, thermally stable compounds (or those that can be derivatized).Broad applicability for polar, non-volatile, and thermally labile compounds.LC-MS is more versatile for a wider range of pharmaceutical compounds without chemical modification.[17]

Conclusion

The choice between GC-MS and LC-MS/MS for the analysis of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate depends on the specific goals of the laboratory.

The GC-MS method , when properly validated, is a highly reliable, specific, and cost-effective solution. Its primary drawback is the necessity of a derivatization step, which adds complexity and time to the sample preparation workflow. It is an excellent choice for quality control labs where a robust, established method is required and instrument cost is a consideration.

The LC-MS/MS method offers superior sensitivity, higher throughput, and a simpler workflow by eliminating the need for derivatization. It is the preferred method for high-throughput screening environments, bioanalytical studies requiring very low detection limits, and research applications where speed and sensitivity are paramount.

Ultimately, both techniques can provide accurate and precise data. The selection should be based on a careful evaluation of the required sensitivity, sample throughput, available budget, and the existing expertise within the analytical team. Regardless of the chosen platform, a thorough method validation following established guidelines like ICH Q2(R1) is mandatory to ensure the generation of trustworthy and scientifically sound data.[1][7]

References

  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Enantiospecific gas chromatographic-mass spectrometric analysis of urinary methylphenidate: Implications for phenotyping Source: ResearchGate URL: [Link]

  • Title: Enantiospecific gas chromatographic-mass spectrometric anaylsis of urinary methylphenidate: Implications for phenotyping Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Gas chromatographic/mass spectrometric analysis of methylphenidate (ritalin) in serum Source: PubMed URL: [Link]

  • Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Gas chromatographic-mass spectrometric analysis of methylphenidate and p-hydroxymethylphenidate using deuterated internal standards Source: PubMed URL: [Link]

  • Title: Robustness and Ruggedness Testing in Analytical Chemistry Source: Lab Manager URL: [Link]

  • Title: A Novel UHPLC Method for the Determination of Amino Acids using either Fluorescence or Ultraviolet Detection Source: ResearchGate URL: [Link]

  • Title: Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography Source: DiVA portal URL: [Link]

  • Title: <621> Chromatography Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry Source: SparkChron URL: [Link]

  • Title: Robustness Tests Source: LCGC International URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: LinkedIn URL: [Link]

  • Title: (PDF) Derivatization Methods in GC and GC/MS Source: ResearchGate URL: [Link]

  • Title: Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters Source: LCGC International URL: [Link]

  • Title: Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification Source: IntechOpen URL: [Link]

  • Title: Analysis of amino acids by high performance liquid chromatography Source: International Research Journal of Pharmacy URL: [Link]

  • Title: Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization Source: ACS Publications URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Analytical Methods for Amino Acids Source: Shimadzu URL: [Link]

  • Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: AZoM URL: [Link]

  • Title: Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape Source: Waters URL: [Link]

  • Title: Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS Source: Journal of King Saud University - Science URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Formation and identification of novel derivatives of primary amine and zwitterionic drugs Source: IU Indianapolis ScholarWorks URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma Group URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

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  • Title: GC-MS vs LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Current developments in LC-MS for pharmaceutical analysis. Source: SciSpace URL: [Link]

  • Title: Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... Source: PubMed URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

Core Principles and Hazard Assessment The proper disposal of any laboratory chemical is foundational to personnel safety and environmental stewardship. For Methyl 2-amino-2-(2,6-dimethylphenyl)acetate, a compound for whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Core Principles and Hazard Assessment

The proper disposal of any laboratory chemical is foundational to personnel safety and environmental stewardship. For Methyl 2-amino-2-(2,6-dimethylphenyl)acetate, a compound for which comprehensive hazard data is not widely published, we must adopt a cautious approach. Our disposal plan is therefore derived from an analysis of its constituent functional groups and data from analogous structures.

1.1. Structural Analysis and Inferred Risks

  • Amino Acid Ester: The molecule is a methyl ester of an amino acid derivative. Esters, such as methyl acetate, can be flammable.[2] The amino group imparts basic properties, while the ester linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, which could alter its chemical characteristics.

  • Substituted Phenyl Ring: The presence of a 2,6-dimethylphenyl group suggests that, like many substituted aromatic compounds, it may cause skin, eye, and respiratory irritation.[3] The toxicological properties have not been thoroughly investigated, and it should be handled as a substance of unknown toxicity.

  • Disposal Precedent: The recommended disposal method for the closely related compound, Methyl (2-amino-phenyl)-acetate, is through a licensed disposal company, typically via chemical incineration. This is the most prudent and likely required pathway.

1.2. Hazard and Handling Summary

The following table synthesizes handling requirements based on data from structurally similar chemicals.

ParameterGuideline & RationaleSupporting Sources
Primary Disposal Route Professional Disposal Service: Must be transferred to a licensed hazardous waste contractor. Incineration is the likely method.
Drain/Trash Disposal Strictly Prohibited: Never dispose of this chemical down the drain or in the regular trash.[1][2][4][5]
Personal Protective Equipment (PPE) Required: Wear nitrile gloves, safety glasses or goggles, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[3][6]
Potential Hazards Unknown Toxicity: Handle as if toxic. Irritation: May cause skin, eye, and respiratory irritation. Flammability: May be flammable.[2][3]
Incompatibilities Segregate: Store separately from strong acids, bases, and oxidizing agents to prevent potentially violent reactions or degradation.[7]

The Disposal Workflow: A Self-Validating System

This workflow ensures that every step, from waste generation to final handoff, is conducted safely and in compliance with standard laboratory practice. Each stage is a checkpoint that validates the integrity of the process.

DisposalWorkflow cluster_lab In-Lab Operations cluster_ehs Institutional Handoff A Waste Generation (Point of Use) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B ACTION C Select & Label Container - Chemically compatible - 'Hazardous Waste' - Full Chemical Name B->C PREPARE D Transfer Waste (Use funnel, avoid spills) C->D EXECUTE E Seal & Segregate (Keep container closed) D->E SECURE F Store in SAA (Satellite Accumulation Area) E->F STORE G Contact EHS Office (Schedule Waste Pickup) F->G REQUEST H EHS Pickup (Professional Disposal) G->H TRANSFER

Caption: Disposal workflow for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate.

Detailed Step-by-Step Disposal Protocol

This protocol provides the granular, actionable steps required for safe handling and disposal.

Step 1: Preparation and Personal Protective Equipment (PPE) Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[3][6] At a minimum, wear the following PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact).

  • Body Protection: A standard laboratory coat.

Causality: The primary routes of exposure for chemicals of this type are inhalation, skin contact, and eye contact.[3] Proper PPE and ventilation create essential barriers to minimize these risks.

Step 2: Waste Containerization and Labeling

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[1][7] The original product container is often a suitable choice.[1] Ensure the container has a secure, screw-top cap.

  • Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label provided by your institution.[5][8] On this label, write the full, unambiguous chemical name: "Methyl 2-amino-2-(2,6-dimethylphenyl)acetate" . Do not use abbreviations or chemical formulas.[1][8]

Causality: Proper containment prevents leaks and spills, while accurate labeling is a critical regulatory requirement that informs EHS personnel of the container's contents, ensuring it is handled and disposed of correctly.

Step 3: Waste Accumulation and Storage

  • Transfer: Carefully transfer the waste into the prepared container. If transferring liquids, use a funnel to prevent spillage.

  • Sealing: Keep the waste container securely capped at all times, except when adding waste.[7][8] This minimizes the release of vapors and prevents spills.

  • Segregation: Do not mix this waste with any other chemical waste streams.[1]

  • Storage Location: Store the sealed container in a designated Satellite Accumulation Area (SAA) .[1][7][9] This area must be at or near the point of waste generation and should be a cool, dry location away from incompatible materials.[1][7]

Causality: Segregating waste streams prevents dangerous chemical reactions. Storing waste in a designated and properly managed SAA is a key component of laboratory safety and regulatory compliance, ensuring hazardous materials are controlled until they can be removed.[9]

Step 4: Arranging Final Disposal

  • Contact EHS: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[5][8]

  • Professional Disposal: Do not attempt to neutralize or treat the chemical yourself. The only acceptable disposal route is through the professional service arranged by your EHS department.

Causality: Federal and local regulations govern the disposal of hazardous waste.[5][9] Your EHS office is responsible for ensuring these materials are transported and disposed of in a compliant and environmentally sound manner, protecting both the institution and the community.

Emergency Procedures: Spill Management

In the event of a small, manageable spill within a fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit.[6]

  • Collection: Carefully scoop the absorbed material into a sealable, compatible container.

  • Labeling: Label the container as "Hazardous Waste" with the full chemical name and the words "Spill Debris."

  • Decontamination: Clean the spill area with an appropriate solvent, collecting the rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS office.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response number.

References

  • MSDS of Methyl (2-amino-phenyl)-acetate. Capot Chemical Co.,Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRdzeX20IWseUJpEFQ4qNR_r6thluql8ERxB4foYQLyxTNDm8y-JPK3uoxP1ksUdXHj8uyOtPfGOs7W2e35XP7T6Kiv_h25S3noUbbn0sLxrWKNecHC3O59hGXy7C3aUjgygdOtLZxCa8=]
  • Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEclM6w-sPtIHJtS5JsztYQXOQTbx80V_xapYeO6RBe-u7UEemix5LVUdkgseF4hocP2Je0uSqC0aFVnxCvXbEbZp9DNa7ev7GUK4jOPkvVvC2Q07J1VdzBY-tdj7-eqT9uUEI5zx5o5XcraxE=]
  • Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIC2FNu547wXDJruhN6ORfM1nrdHzVTR5yeqiLc4TM2xkYkO_zP318Np_6c3IV-jBw3615x2Q68n1CTi5HeoyS8y9BQoUa5KqGcX0UMTxwOmURrOY_H0TnrbDuJe31b07Z1ZgUSSassPRGxgBjGndxAyrv2han_kZzzHyqWfKduDIJoHQ=]
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Sources

Handling

A Researcher's Guide to the Safe Handling of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is one such compound that, due to...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is one such compound that, due to its structural motifs—specifically, an aromatic amine—requires a diligent and informed approach to laboratory safety. This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to handle this and similar compounds with the utmost confidence and safety, ensuring both personal protection and the integrity of your research.

While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is not widely available, its classification as an aromatic amine provides a strong basis for a rigorous safety protocol. Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogenicity and mutagenicity, and are readily absorbed through the skin.[1][2] Therefore, the following guidelines are established based on the principles of handling hazardous chemicals of unknown toxicity and the known risks associated with aromatic amines.

Hazard Assessment: Understanding the Risks

The primary hazards associated with Methyl 2-amino-2-(2,6-dimethylphenyl)acetate are inferred from its chemical structure:

  • Dermal Absorption: Aromatic amines are often lipid-soluble and can be readily absorbed through the skin, leading to systemic toxicity.[1]

  • Inhalation: If the compound is a powder or volatile, inhalation can be a significant route of exposure.[3]

  • Eye Irritation: As with many chemical compounds, direct contact with the eyes is likely to cause irritation or serious damage.

  • Carcinogenicity and Mutagenicity: Many primary aromatic amines are considered potential carcinogens.[1][2] Until proven otherwise, this compound should be handled as a suspected carcinogen.

Given these potential hazards, a multi-layered approach to personal protection is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical factor in mitigating exposure risks.[1][4] The following table outlines the minimum PPE requirements for various laboratory operations involving Methyl 2-amino-2-(2,6-dimethylphenyl)acetate.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety goggles and a face shieldDouble-gloving with nitrile glovesFlame-resistant lab coat, long pants, and closed-toe shoesNIOSH-approved respirator (e.g., N95 or higher) within a chemical fume hood
Dissolving and Solution Preparation Chemical splash gogglesDouble-gloving with nitrile glovesFlame-resistant lab coat, long pants, and closed-toe shoesNot generally required if performed in a certified chemical fume hood
Running Reactions and Work-up Chemical splash gogglesDouble-gloving with nitrile glovesFlame-resistant lab coat, long pants, and closed-toe shoesNot generally required if performed in a certified chemical fume hood
Waste Disposal Chemical splash goggles and a face shieldHeavy-duty, chemically resistant outer gloves over nitrile glovesFlame-resistant lab coat, long pants, and closed-toe shoesRecommended if handling open containers of waste outside of a fume hood

Causality Behind PPE Choices:

  • Double-Gloving: Provides an extra layer of protection against potential pinholes or rapid permeation by the chemical.[5]

  • Face Shield over Goggles: Offers full-face protection from splashes, which is crucial when handling corrosive or highly toxic materials.[5][6]

  • Flame-Resistant Lab Coat: Essential when working with flammable solvents, which are often used in conjunction with research chemicals.[4]

  • Respirator for Powders: Fine powders can easily become airborne and inhaled. A respirator minimizes this risk during weighing and handling.

Operational Guide: A Step-by-Step Protocol

The following workflow is designed to minimize exposure at every stage of handling.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS (if available) and this guide prep2 Assemble all necessary PPE prep1->prep2 prep3 Prepare and certify chemical fume hood prep2->prep3 weigh Weigh compound in fume hood using appropriate respirator prep3->weigh Begin work dissolve Dissolve in a suitable solvent within the fume hood weigh->dissolve react Set up reaction under inert atmosphere if necessary dissolve->react waste_collect Collect all waste (solid and liquid) in labeled, sealed containers react->waste_collect After reaction completion decontaminate Decontaminate glassware and work surfaces waste_collect->decontaminate waste_storage Store waste in a designated, well-ventilated area decontaminate->waste_storage

Caption: Workflow for Safe Handling of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate.

Detailed Steps:

  • Preparation:

    • Thoroughly review this guide and any available safety information for the compound or its analogs.

    • Don all required PPE as outlined in the table above. Ensure a proper fit.[4]

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Handling in a Fume Hood:

    • Perform all manipulations of the solid compound and its solutions within a chemical fume hood to minimize inhalation exposure.[7]

    • When weighing the solid, use an enclosure within the fume hood if possible to contain any dust.

    • Use non-sparking tools, especially when working with flammable solvents.[8]

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container.[9][10] The label should include the chemical name, any known hazards, and the date received.

    • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12]

Disposal Plan: Ensuring a Safe End-of-Life

Proper disposal is a critical step in the chemical handling lifecycle.[9][11]

  • Waste Segregation: All waste contaminated with Methyl 2-amino-2-(2,6-dimethylphenyl)acetate, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container.[11][13] Do not mix this waste with other waste streams.[13]

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[13]

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[11][13] Never dispose of this compound down the drain or in regular trash.[11][13]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[13]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[13]

    • Clean the spill area with a suitable solvent and decontaminate all tools used in the cleanup.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate Methyl 2-amino-2-(2,6-dimethylphenyl)acetate into your research endeavors, contributing to the advancement of science while prioritizing the well-being of yourself and your colleagues.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Vertex AI Search.
  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). Syracuse University.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-(2,6-dimethylphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-(2,6-dimethylphenyl)acetate
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